molecular formula C12H15NO2 B016957 4-methyl-3-oxo-N-phenylpentanamide CAS No. 124401-38-3

4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B016957
CAS No.: 124401-38-3
M. Wt: 205.25 g/mol
InChI Key: ADHRFDCBLJVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxo-N-phenylpentanamide (CAS 124401-38-3), also known as N-Phenyl isobutyrylacetamide, is a high-value chemical intermediate of significant importance in pharmaceutical research and development. Its primary application lies in the synthesis of statin-class drugs, most notably as a key building block for Atorvastatin, a widely prescribed cholesterol-lowering medication . This compound is synthesized via an amidation reaction between isobutyryl methyl acetate and aniline . Advanced, sustainable synthesis methods have been demonstrated, such as using chitosan as a solid catalyst, achieving high yields on a gram-scale and underscoring its relevance to modern green chemistry principles . Researchers value this compound for its role in constructing the complex core structure of Atorvastatin and related molecules, facilitating studies on synthetic route optimization and the production of novel therapeutic agents. Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Ensure all handling and storage procedures adhere to appropriate laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRFDCBLJVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436892
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124401-38-3
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The efficient and high-yield synthesis of this compound is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the core synthesis mechanisms, detailed experimental protocols, and a comparative analysis of various synthetic routes for this compound. The primary synthetic route involves the amidation of methyl isobutyrylacetate with aniline, a reaction that can be effectively catalyzed by various agents under different conditions. This document aims to serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic pathways for pharmaceutical intermediates.

Core Synthesis Mechanism: Amidation of Methyl Isobutyrylacetate

The principal method for synthesizing this compound is the direct amidation of methyl isobutyrylacetate with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl carbon of methyl isobutyrylacetate, leading to the displacement of methanol and the formation of the desired amide. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the methanol byproduct. To enhance the reaction rate and yield, catalysts such as 4-dimethylaminopyridine (DMAP) or ethylenediamine are often employed.[2]

DMAP-Catalyzed Mechanism

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this amidation. The mechanism proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

  • Step 1: Nucleophilic Attack by DMAP: The more nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of methyl isobutyrylacetate.

  • Step 2: Formation of the N-acylpyridinium Intermediate: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form a stable N-acylpyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the original ester.

  • Step 3: Nucleophilic Attack by Aniline: The aniline nitrogen then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

  • Step 4: Product Formation and Catalyst Regeneration: A final tetrahedral intermediate is formed, which collapses to yield the final product, this compound, and regenerates the DMAP catalyst.

DMAP_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl Isobutyrylacetate Methyl Isobutyrylacetate N-acylpyridinium N-acylpyridinium Methyl Isobutyrylacetate->N-acylpyridinium + DMAP - Methanol Aniline Aniline Tetrahedral Intermediate Tetrahedral Intermediate DMAP DMAP N-acylpyridinium->Tetrahedral Intermediate + Aniline Product This compound Tetrahedral Intermediate->Product Regenerated DMAP DMAP Tetrahedral Intermediate->Regenerated DMAP Methanol Methanol

DMAP-Catalyzed Synthesis of this compound
Ethylenediamine-Catalyzed Mechanism

Ethylenediamine can also catalyze the amidation reaction. While the precise mechanism is not as well-defined as the DMAP-catalyzed route in the reviewed literature, it is proposed to function as a bifunctional catalyst. One amine group can act as a general base, deprotonating the attacking aniline to increase its nucleophilicity. The other amine group can potentially stabilize the tetrahedral intermediate through hydrogen bonding.

  • Step 1: Activation of Aniline: Ethylenediamine acts as a base to deprotonate aniline, increasing its nucleophilicity.

  • Step 2: Nucleophilic Attack: The activated aniline attacks the carbonyl carbon of methyl isobutyrylacetate, forming a tetrahedral intermediate.

  • Step 3: Proton Transfer and Methanol Elimination: A proton transfer occurs, followed by the elimination of methanol to yield the final product.

Ethylenediamine_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl Isobutyrylacetate Methyl Isobutyrylacetate Tetrahedral Intermediate Tetrahedral Intermediate Methyl Isobutyrylacetate->Tetrahedral Intermediate Aniline Aniline Activated Aniline Activated Aniline Aniline->Activated Aniline + Ethylenediamine Ethylenediamine Ethylenediamine Activated Aniline->Tetrahedral Intermediate Product This compound Tetrahedral Intermediate->Product - Methanol - Ethylenediamine Methanol Methanol

Proposed Ethylenediamine-Catalyzed Synthesis Mechanism

Quantitative Data Summary

The synthesis of this compound has been reported under various conditions, consistently achieving high yields and purity. The following table summarizes quantitative data from different patented methods.

Parameter Method 1 Method 2 Method 3 (Continuous Flow)
Reactants Methyl isobutyrylacetate, AnilineMethyl isobutyrylacetate, AnilineMethyl isobutyrylacetate, Aniline
Catalyst 4-Dimethylaminopyridine (DMAP)EthylenediamineNot specified
Solvent Excess AnilineTolueneNot specified
Temperature 80-120°C[3][4]Reflux110-140°C[1]
Reaction Time 2 hours[2]16 hours[5]40 minutes[1][6]
Yield >96%[3][4]Not explicitly stated32% (for a two-step process)[1][6]
Purity (HPLC) >98%[2][3]Not explicitly statedNot explicitly stated
Reference CN101337906B[3]US5097045 (as cited in CN106397241A)[5]ResearchGate Article[1]

Detailed Experimental Protocols

The following protocols are based on methods described in the patent literature.

Protocol using DMAP in Excess Aniline[2][3]
  • Materials:

    • Aniline (380g)

    • Methyl isobutyrylacetate (250g)

    • 4-Dimethylaminopyridine (DMAP) (0.25g)

    • Petroleum ether (400g)

    • Water (200g)

    • Hydrochloric acid (36 wt%, 25g)

  • Procedure:

    • To a clean and dry 1000ml four-necked flask, add aniline (380g) and initiate stirring.

    • Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g).

    • Stir the mixture for 10 minutes at room temperature.

    • Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

    • Increase the temperature to 120°C and hold for 1 hour, continuously removing the methanol generated via fractionation.

    • After the reaction is complete, cool the mixture to approximately 50°C.

    • Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

    • When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise add hydrochloric acid (25g).

    • Cool the mixture to 10°C and stir for over 2 hours to induce crystallization.

    • Filter the solid product and dry to obtain this compound.

    • The final product can be analyzed by HPLC to confirm purity.

Protocol using Ethylenediamine in Toluene (Based on descriptions in patent literature[5])
  • Materials:

    • Methyl isobutyrylacetate

    • Aniline

    • Ethylenediamine (catalyst)

    • Toluene (solvent)

    • Hexane (for rinsing)

  • Procedure:

    • In a reaction vessel, dissolve methyl isobutyrylacetate and aniline in toluene.

    • Add a catalytic amount of ethylenediamine.

    • Heat the mixture to reflux and continuously remove the methanol produced during the reaction.

    • After the reaction is complete (monitored by TLC or other appropriate methods), distill off a portion of the toluene at atmospheric pressure.

    • Cool the reaction mixture to room temperature.

    • Further, remove the solvent by vacuum distillation.

    • The residue is then treated with water, and the organic layer is separated.

    • The crude product can be further purified by crystallization or rinsing with a suitable solvent like hexane.

    • The final product is dried under vacuum.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Charge reactants and solvent - Add catalyst Start->Reaction_Setup Reaction Amidation Reaction: - Heat to specified temperature - Remove methanol byproduct Reaction_Setup->Reaction Workup Reaction Workup: - Cool the reaction mixture - Recover unreacted materials and solvent Reaction->Workup Crystallization Crystallization: - Add anti-solvent/adjust pH - Cool to induce crystallization Workup->Crystallization Isolation Product Isolation: - Filtration Crystallization->Isolation Drying Drying: - Vacuum drying Isolation->Drying Analysis Analysis: - HPLC for purity - NMR, IR for structure confirmation Drying->Analysis End End Analysis->End

General Experimental Workflow

Conclusion

The synthesis of this compound via the amidation of methyl isobutyrylacetate with aniline is a well-established and efficient process. The use of catalysts like DMAP can significantly reduce reaction times and improve yields. The choice of solvent, whether using an excess of a reactant like aniline or an inert solvent like toluene, also plays a crucial role in the reaction outcome and the subsequent purification process. For industrial-scale production, optimizing reaction conditions, catalyst loading, and purification methods are key to achieving a cost-effective and high-purity product. The recent exploration of continuous flow synthesis presents a promising avenue for further process intensification and optimization. This guide provides a solid foundation for researchers and professionals to understand and implement the synthesis of this important pharmaceutical intermediate.

References

"4-methyl-3-oxo-N-phenylpentanamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3][4]

Chemical Properties

This compound is a multifaceted organic compound with a range of identifiable chemical and physical properties.[5][6] These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1][5][6]
Molecular Weight 205.25 g/mol [1][5][7][8]
Exact Mass 205.110278721 Da[5][6]
Appearance Yellow oil[6][9]
Boiling Point 384.409 °C at 760 mmHg[6][9]
Density 1.103 g/cm³[6]
Flash Point 158.792 °C[6]
Refractive Index 1.548[6][9]
Vapor Pressure 0 mmHg at 25°C[6][9]
Solubility Slightly soluble in DMSO and Methanol[6]
pKa (Predicted) 12.14 ± 0.46[6]
LogP 2.31330[6]
XLogP3 2.5[5][6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 4[6]
Complexity 230[5][6]
Polar Surface Area (PSA) 46.17 Ų[6]

Chemical Structure

The structural characteristics of this compound are fundamental to its reactivity and role as a synthetic precursor.

Identifiers
  • IUPAC Name : this compound[5]

  • CAS Number : 124401-38-3[1][5][6]

  • Canonical SMILES : CC(C)C(=O)CC(=O)NC1=CC=CC=C1[5][6]

  • InChI : InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)[5]

  • InChIKey : ADHRFDCBLJVNFO-UHFFFAOYSA-N[5]

Structural Diagram

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups, including the phenylamide and the β-keto group.

chemical_structure cluster_phenyl Phenyl Group cluster_chain Pentanamide Chain C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N N C6->N H1 H N->H1 C7 C N->C7 O1 O C7->O1 = C8 CH₂ C7->C8 C9 C C8->C9 O2 O C9->O2 = C10 CH C9->C10 C11 CH₃ C10->C11 C12 CH₃ C10->C12

2D Structure of this compound

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the amidation reaction of a β-ketoester, such as methyl isobutyrylacetate, with aniline.[10][11] A representative experimental protocol is detailed below.

Synthesis via Amidation of Methyl Isobutyrylacetate and Aniline

This method involves the direct reaction of methyl isobutyrylacetate with aniline, which also serves as the solvent, in the presence of a catalyst.[11]

Materials:

  • Aniline (380g)

  • Methyl isobutyrylacetate (250g)

  • 4-dimethylaminopyridine (DMAP) (0.25g)

  • Petroleum ether (400g)

  • Water (200g)

  • Hydrochloric acid (36 wt%) (25g)

Procedure:

  • Reaction Setup : In a 1000ml four-necked flask equipped with a stirrer, add 380g of aniline.

  • Addition of Reactants : While stirring, sequentially add 250g of methyl isobutyrylacetate and 0.25g of DMAP.

  • Initial Heating : Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and maintain for 1 hour.

  • Second Heating and Methanol Removal : Increase the temperature to 120°C and hold for 1 hour. During this time, the methanol generated by the reaction is removed by fractionation.[10]

  • Cooling and Concentration : Stop heating and allow the mixture to cool to approximately 50°C. Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

  • Work-up and Crystallization : When the internal temperature reaches 60°C during concentration, add 400g of petroleum ether, 200g of water, and then slowly add 25g of hydrochloric acid.

  • Isolation : Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

  • Filtration and Drying : Filter the resulting solid and dry to obtain the final product.

Expected Yield : Approximately 350g (97.8% yield) with a purity of 98.4% as determined by HPLC.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

synthesis_workflow start Start reactants Charge Aniline, Methyl Isobutyrylacetate, and DMAP into Reactor start->reactants heating1 Heat to 80°C for 1 hour reactants->heating1 heating2 Heat to 120°C for 1 hour (Remove Methanol) heating1->heating2 cool_concentrate Cool to 50°C and Concentrate (Recover Unreacted Materials) heating2->cool_concentrate workup Add Petroleum Ether, Water, and Hydrochloric Acid at 60°C cool_concentrate->workup crystallize Cool to 10°C and Stir for >2 hours workup->crystallize filter_dry Filter and Dry the Product crystallize->filter_dry end End Product: This compound filter_dry->end

Workflow for the Synthesis of this compound

References

The Pivotal Role of 4-methyl-3-oxo-N-phenylpentanamide in Atorvastatin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. Central to several industrial routes for producing this blockbuster drug is the intermediate, 4-methyl-3-oxo-N-phenylpentanamide . This technical guide elucidates the critical role of this β-ketoamide, detailing its application in major synthetic pathways, presenting relevant quantitative data, and providing cited experimental protocols for researchers and drug development professionals.

Core Function of this compound

This compound serves as a key building block for constructing the polysubstituted pyrrole core of Atorvastatin. Its chemical structure provides the necessary isopropyl group and the phenylcarbamoyl moiety, which are integral parts of the final Atorvastatin molecule. It primarily features in two prominent synthetic strategies: a convergent synthesis via a 1,4-diketone intermediate and the Hantzsch pyrrole synthesis.

Synthetic Pathway Analysis

Convergent Synthesis via Paal-Knorr Reaction

In one of the most common industrial routes, this compound is a precursor to a crucial 1,4-diketone intermediate, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide.[1][2] This diketone then undergoes a Paal-Knorr cyclocondensation with the chiral amino-ester side chain to form the central pyrrole ring of Atorvastatin.

The initial step involves the reaction of this compound with an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, in the presence of a base. This reaction constructs the carbon skeleton of the 1,4-diketone.

G cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_intermediate Key Intermediate cluster_final Paal-Knorr Cyclization start1 4-methyl-3-oxo-N- phenylpentanamide reaction Alkylation (e.g., K2CO3, Acetone) start1->reaction start2 2-bromo-1-(4-fluorophenyl)- 2-phenylethanone start2->reaction intermediate 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl] -4-methyl-3-oxo-N-phenylpentanamide (1,4-Diketone) reaction->intermediate final Atorvastatin Core Synthesis intermediate->final

Caption: Convergent synthesis workflow via 1,4-diketone.

Hantzsch Pyrrole Synthesis

An alternative and efficient approach is the Hantzsch-type pyrrole synthesis, which is a multi-component reaction (MCR).[3][4][5] This method constructs the pyrrole ring in a single, convergent step. In this pathway, this compound functions as the β-ketoamide component. It reacts with a chiral amino-ester and an α-haloketone, often under mechanochemical conditions (high-speed vibration milling) or in the presence of catalysts like ytterbium triflate and silver nitrate.[3][5][6] This reaction directly yields the fully substituted pyrrole precursor to Atorvastatin, which is then deprotected to afford the final product.

G cluster_reactants Three-Component Reactants cluster_reaction Hantzsch Reaction cluster_product Product cluster_final Final Steps r1 This compound (β-Ketoamide) reaction Multi-Component Reaction (e.g., Yb(OTf)3, AgNO3, Milling) r1->reaction r2 Chiral Amino-Ester (e.g., tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)- 2,2-dimethyl-1,3-dioxan-4-yl]acetate) r2->reaction r3 α-Haloketone (e.g., 1-(4-fluorophenyl)-2-iodo- 2-phenylethanone) r3->reaction product Protected Atorvastatin Precursor reaction->product final Deprotection & Lactonization product->final

Caption: Hantzsch three-component synthesis workflow.

Quantitative Data Summary

The following tables summarize quantitative data from cited synthetic methods involving this compound.

Table 1: Synthesis of this compound

Reactants Conditions Reaction Time Yield Reference
Ethyl 4-methyl-3-oxopentanoate, Aniline, Acetic Acid Toluene, Reflux Not Specified Good [7]

| Methyl Isobutyrylacetate, Aniline, Triethylamine | 80-125 °C | 7-9 hours | Not Specified |[2] |

Table 2: Application in Atorvastatin Synthesis

Synthetic Route Key Reagents Conditions Overall Yield Reference
Hantzsch Synthesis Ytterbium triflate, Silver nitrate High-speed vibration milling 38% (for Atorvastatin lactone) [3][4]
Convergent (Paal-Knorr) K2CO3, Acetone Room Temperature Not Specified for this step [2]

| Continuous Flow Synthesis | Not Applicable | 140 °C (in microreactor) | 32% (for a subsequent product) |[8] |

Experimental Protocols

Protocol 1: Synthesis of this compound[7]
  • Reaction Setup: A solution of ethyl 4-methyl-3-oxopentanoate (1 eq.), aniline (1 eq.), and acetic acid (catalytic amount) in toluene is prepared.

  • Reaction: The solution is heated to reflux.

  • Work-up: The specific work-up procedure is not detailed in the provided abstract but would typically involve solvent removal and purification.

Protocol 2: Synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (1,4-Diketone Intermediate)[2]
  • Reaction Setup: To a mixture of K2CO3 (approx. 1.2 eq.) and this compound (1 eq.) in acetone, add 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (approx. 0.8 eq.) in acetone.

  • Reaction: The mixture is stirred at room temperature for 6-8 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The abstract does not specify the work-up, but it would involve filtering the inorganic salts and removing the solvent, followed by purification.

Protocol 3: Hantzsch Synthesis of Atorvastatin Lactone[3][6]
  • Reaction Setup: this compound, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone are combined in a milling vessel.

  • Catalysts: Ytterbium triflate and silver nitrate are added.

  • Reaction: The components are subjected to high-speed vibration milling for a specified duration.

  • Deprotection: The crude product from the milling is then subjected to hydrolytic deprotection and lactonization to yield atorvastatin lactone.

Conclusion

This compound is an indispensable intermediate in the synthesis of Atorvastatin. Its utility in both the widely-used convergent Paal-Knorr pathway and the efficient Hantzsch multi-component reaction highlights its versatility and importance. The development of novel methods, such as continuous flow synthesis, further underscores the ongoing efforts to optimize reaction conditions for this critical building block.[8][9] A thorough understanding of its reactivity and the associated experimental protocols is fundamental for professionals engaged in the research and large-scale manufacturing of Atorvastatin.

References

An In-depth Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-3-oxo-N-phenylpentanamide is a well-documented chemical entity, primarily recognized for its critical role as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2][3] While its function in pharmaceutical manufacturing is well-established, its intrinsic biological activities and interactions with cellular signaling pathways remain largely unexplored. This technical guide provides a comprehensive overview of this compound, including its IUPAC name, synonyms, physicochemical properties, and detailed synthetic protocols. Furthermore, this document explores the potential biological activities of this molecule by examining the broader class of β-ketoamides, suggesting avenues for future research and drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[4] It is also known by several synonyms, which are often encountered in scientific literature and commercial listings.

Synonyms: [4][5]

  • N-Phenyl-isobutyloylacetamide

  • N-Phenyl Isobutyrylacetamide

  • 4-Methyl-3-oxopentanoic acid anilide

  • Isobutyrylacetanilide

  • Atorvastatin Impurity 60

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124401-38-3[4][6]
Molecular Formula C₁₂H₁₅NO₂[4][6]
Molecular Weight 205.25 g/mol [4]
Appearance Yellow oil[5][6]
Boiling Point 384.4 °C at 760 mmHg[6]
Density 1.103 g/cm³[6]
Flash Point 158.8 °C[5]
Solubility Slightly soluble in DMSO and Methanol[6]
XLogP3 2.5[6]

Synthesis of this compound

The synthesis of this compound is a well-documented process, often serving as a foundational reaction in organic chemistry education and pharmaceutical production. The most common method involves the amidation of a β-ketoester, specifically methyl isobutyrylacetate, with aniline.

Experimental Protocol: Amidation of Methyl Isobutyrylacetate with Aniline

This protocol is adapted from established synthetic methods.[1][7]

Materials:

  • Aniline (380g)

  • Methyl isobutyrylacetate (250g)

  • 4-dimethylaminopyridine (DMAP) (0.25g)

  • Petroleum ether (400g)

  • Water (200g)

  • Hydrochloric acid (36 wt%, 25g)

  • 1000ml four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus

Procedure:

  • Charge the four-necked flask with 380g of aniline.

  • Begin stirring and add 250g of methyl isobutyrylacetate and 0.25g of DMAP to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

  • Increase the temperature to 120°C and hold for 1 hour, collecting the methanol byproduct via distillation.

  • After the reaction is complete, allow the mixture to cool to approximately 50°C.

  • Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

  • Once the internal temperature reaches 60°C during distillation, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid sequentially.

  • Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

  • Filter the resulting solid and dry to yield the final product, this compound.

Expected Yield: Approximately 350g (97.8% yield) with a purity of >98% by HPLC analysis.[1]

Role as an Intermediate in Atorvastatin Synthesis

This compound is a crucial building block in the multi-step synthesis of Atorvastatin. The following diagram illustrates a simplified logical workflow of its position in the overall synthetic pathway.

G Logical Workflow: Role of this compound in Atorvastatin Synthesis A Methyl Isobutyrylacetate + Aniline B This compound A->B Amidation C Further Reactions (e.g., Paal-Knorr pyrrole synthesis) B->C D Atorvastatin C->D

Caption: Role of this compound in Atorvastatin synthesis.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are not widely published, the broader class of β-ketoamides has been shown to possess a range of biological activities.[4][6][8] These include anti-diabetic, anti-inflammatory, antimicrobial, and antitumor properties.[4][9] The presence of both a ketone and an amide functional group allows for diverse interactions with biological macromolecules.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed below to stimulate further research. For instance, some β-ketoamides have been shown to modulate inflammatory pathways.

G Hypothetical Signaling Pathway Modulation by a β-ketoamide cluster_0 Hypothetical Signaling Pathway Modulation by a β-ketoamide cluster_1 Hypothetical Signaling Pathway Modulation by a β-ketoamide cluster_2 Hypothetical Signaling Pathway Modulation by a β-ketoamide Cell Membrane Cell Membrane Receptor Inflammatory Receptor IKK IKK Receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytoplasm Cytoplasm Gene Pro-inflammatory Genes NFkB_nuc->Gene Transcription Inflammation Inflammatory Response Gene->Inflammation Nucleus Nucleus Compound 4-methyl-3-oxo-N- phenylpentanamide (Hypothetical) Compound->IKK Inhibition (Proposed)

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Proposed Experimental Workflow for Bioactivity Screening

To investigate the potential biological activities of this compound, a systematic screening process is recommended. The following workflow outlines a potential approach for researchers.

G Proposed Experimental Workflow for Bioactivity Screening A Compound Procurement & Characterization (Purity >98% by HPLC) B In vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Antimicrobial Screening (MIC against bacterial/fungal strains) A->C D Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) A->D E Data Analysis (IC50, MIC determination) B->E C->E D->E F Hit Identification & Mechanism of Action Studies E->F

Caption: A workflow for screening the biological activity of the title compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a precursor to Atorvastatin. While its synthetic chemistry is well-understood, its own biological profile presents an area ripe for investigation. The known bioactivities of the broader β-ketoamide class suggest that this compound may possess uncharacterized pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research into the potential therapeutic applications of this compound beyond its current use as a synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-methyl-3-oxo-N-phenylpentanamide (CAS No. 124401-38-3), a key intermediate in the synthesis of Atorvastatin.[1][2] While specific quantitative data remains limited in publicly accessible literature, this document outlines the known qualitative solubility characteristics and provides detailed, standardized experimental protocols for determining its solubility and stability profiles. Furthermore, this guide presents visual workflows to aid in the design and execution of these essential physicochemical studies.

Introduction

This compound is a crucial building block in the manufacturing of Atorvastatin, a widely used medication for lowering cholesterol.[2][3] Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage protocols. This guide aims to collate the existing data and provide a framework for generating the necessary experimental results to ensure product quality and consistency.

Physicochemical Properties

Available data on the physicochemical properties of this compound are summarized below. The appearance of the compound has been described as both a white crystalline solid and a yellow oil, which may indicate variability based on purity and crystalline form.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₂[6]
Molecular Weight 205.25 g/mol [6]
Appearance White crystalline solid or Yellow oil[4][5]
Melting Point ~ 70-72 °C[4]
Boiling Point 384.4 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Flash Point 158.8 ± 23.3 °C[5]
logP (XLogP3) 2.5[6]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
EthanolSoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Dimethyl Sulfoxide (DMSO)Slightly SolubleA derivative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, is slightly soluble with sonication.[7]
MethanolNo data available
WaterPoorly Soluble (inferred from logP)
Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for determining the true solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[8][9]

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffers at various pH)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_0 Experimental Workflow for Thermodynamic Solubility A Add excess solid to solvent B Equilibrate at constant temperature (24-72h shaking) A->B C Separate solid and liquid phases (Centrifugation/Settling) B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

Specific stability data for this compound, including degradation kinetics and identification of degradation products, is not available in the public domain. To ensure the quality and define the shelf-life of this intermediate, a comprehensive stability testing program should be conducted according to established guidelines.[10][11][12]

Experimental Protocol for Stability Testing

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[10][13]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • At least three batches of this compound.[12]

  • Stability chambers with controlled temperature and humidity.

  • Container closure systems that simulate the proposed storage and distribution packaging.[10][13]

  • Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

  • Equipment for stress testing (e.g., oven, photostability chamber, pH meter).

Procedure:

1. Stress Testing:

  • Thermal Stress: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[10][13]

  • Hydrolytic Stress: Evaluate stability in acidic, basic, and neutral aqueous solutions across a range of pH values.[10]

  • Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

  • Store samples of the compound in the designated container closure systems at long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.[14]

  • Pull samples at specified time points (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24 months; for accelerated studies: 0, 3, 6 months).[12]

  • Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.

G cluster_0 Logical Workflow for Stability Assessment A Select Batches and Container System B Conduct Stress Testing (Thermal, pH, Oxidative, Light) A->B D Initiate Long-Term & Accelerated Studies A->D C Develop & Validate Stability-Indicating Method B->C E Analyze Samples at Time Points D->E F Evaluate Data & Identify Degradants E->F G Establish Re-test Period / Shelf-life F->G

Caption: Workflow for stability testing of a chemical intermediate.

Conclusion

While this compound is a well-known intermediate, detailed public data on its quantitative solubility and stability are scarce. This guide provides the available qualitative information and, more importantly, outlines the standard methodologies required to generate robust and reliable data for these critical parameters. Adherence to these protocols will enable researchers and drug development professionals to establish a comprehensive physicochemical profile of this compound, ensuring its quality and suitability for the synthesis of Atorvastatin. The provided workflows offer a clear visual guide for the planning and execution of these necessary studies.

References

Spectroscopic Profile of 4-methyl-3-oxo-N-phenylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of various pharmaceuticals. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 124401-38-3[1] Molecular Formula: C₁₂H₁₅NO₂[1] Molecular Weight: 205.25 g/mol [1]

PropertyValueSource
AppearanceYellow oil or light brown solid[2][3]
Boiling Point384.4 °C at 760 mmHg[2]
Density1.103 g/cm³[2]
SolubilitySlightly soluble in DMSO and Methanol[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

A Master's thesis from the Massachusetts Institute of Technology reports the following ¹H NMR data for this compound, synthesized using microwave conditions and isolated as a light brown solid.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.23s1H-NH (Amide proton)
7.52-7.57m2HAromatic protons
7.28-7.34m2HAromatic protons
7.08-7.13tt, J=6.8 Hz1HAromatic proton

Note: The specific aromatic proton assignments were not provided in the source.

¹³C NMR (Carbon-13 NMR) Data

A patent for the preparation of Atorvastatin calcium provides the ¹³C NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).[4]

Detailed peak assignments for the ¹³C NMR spectrum are not available in the cited source.

Infrared (IR) Spectroscopy

At present, specific experimental IR spectral data for this compound has not been located in the searched literature. However, based on the functional groups present in the molecule (amide, ketone, aromatic ring), the following characteristic absorption bands can be predicted:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3350-3180
C=O stretch (amide I)1680-1630
N-H bend (amide II)1640-1550
C=O stretch (ketone)1725-1705
C=C stretch (aromatic)1600-1450
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0-220 ppm is typically used, with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

4-methyl-3-oxo-N-phenylpentanamide: A Critical Intermediate in Statin Synthesis with Underexplored Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ – 4-methyl-3-oxo-N-phenylpentanamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][2][3][4][5] While its significance in the pharmaceutical manufacturing process is well-established, a comprehensive review of publicly available scientific literature reveals a notable absence of studies dedicated to the direct biological activities of this compound. This technical guide provides an in-depth overview of its established role and discusses the potential, yet uninvestigated, biological relevance of the broader class of β-ketoamides.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[6]
Molecular Weight 205.25 g/mol [6]
CAS Number 124401-38-3[6]
IUPAC Name This compound[6]

Role in Atorvastatin Synthesis

The primary documented application of this compound is as a building block in the multi-step synthesis of Atorvastatin.[2] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] The synthesis of Atorvastatin involves the construction of a complex pyrrole core, and this compound serves as a key precursor for a significant portion of this heterocyclic structure.

Numerous patents and synthetic chemistry literature describe various methods for the preparation and purification of this compound, underscoring its industrial importance.[8][9] Methodologies often involve the condensation reaction between a derivative of isobutyrylacetic acid and aniline.[9]

Below is a generalized workflow illustrating the role of this compound as an intermediate in a synthetic process.

G Generalized Synthetic Workflow Involving this compound A Starting Materials (e.g., Isobutyryl Acetic Acid Derivative, Aniline) B Synthesis of This compound A->B Condensation C This compound (Intermediate) B->C D Further Reactions (e.g., Paal-Knorr Pyrrole Synthesis) C->D E Atorvastatin Precursor D->E F Final Synthetic Steps E->F G Atorvastatin (Final Product) F->G

Caption: Role of this compound in a multi-step synthesis.

Potential Biological Activities: An Unexplored Frontier

Despite its integral role in the synthesis of a highly active pharmaceutical agent, there is a significant lack of direct research into the biological effects of this compound itself. The broader chemical class to which it belongs, β-ketoamides, has been investigated for various biological activities.[10][11][12]

Derivatives of β-ketoamides have been explored for a range of therapeutic applications, including:

  • Antiproliferative agents: Certain β-phenylalanine derivatives have been synthesized and evaluated for their anticancer activity.[13]

  • Enzyme inhibition: The α-ketoamide and β-ketoamide motifs are present in molecules designed as inhibitors for various enzymes, including viral proteases and those involved in neurodegenerative diseases.[14][15]

  • Anti-diabetic and AGEs inhibitory activities: Some β-ketoamide curcumin analogs have shown potential in these areas.[10]

The following diagram illustrates a hypothetical workflow for the initial biological screening of a compound like this compound.

G Hypothetical Workflow for Biological Activity Screening cluster_0 In Vitro Screening cluster_1 Data Analysis and Hit Identification cluster_2 Further Investigation A Compound Acquisition (this compound) B Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->B C Enzyme Inhibition Assays (e.g., HMG-CoA Reductase, Proteases) A->C D Receptor Binding Assays A->D E Quantitative Data Analysis (IC50, EC50) B->E C->E D->E F Identification of 'Hits' E->F G Mechanism of Action Studies F->G H In Vivo Studies F->H

Caption: A potential workflow for evaluating the biological activity of a compound.

Experimental Protocols

As there are no published studies on the biological activities of this compound, there are no specific experimental protocols to report. However, for researchers interested in exploring its potential effects, a general approach for initial screening could involve the following methodologies, adapted from studies on related compounds:

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or various cancer cell lines) are cultured in appropriate media and conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

This compound is a compound of significant interest in medicinal and industrial chemistry due to its indispensable role in the synthesis of Atorvastatin. However, its own biological profile remains largely unexplored. While the broader class of β-ketoamides has demonstrated a wide range of biological activities, further research is required to determine if this compound possesses any intrinsic therapeutic potential. The lack of available data presents a clear opportunity for future investigation into the pharmacology of this readily accessible synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroles and N-Phenylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to the synthesis of heterocyclic and amide compounds. A clarification is addressed regarding the synthesis of "4-methyl-3-oxo-N-phenylpentanamide." While the Paal-Knorr synthesis is a powerful method for constructing substituted pyrroles, it is not the appropriate route for synthesizing this compound. The correct synthesis for this N-phenylamide is presented, followed by a comprehensive guide to the Paal-Knorr synthesis of pyrroles, a key reaction in the development of many pharmaceutical compounds.

Part 1: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[1][2] The synthesis of this compound is typically achieved through an amidation reaction between methyl isobutyrylacetate and aniline.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of this compound.[1]

Materials:

  • Aniline (380g)

  • Methyl isobutyrylacetate (250g)

  • 4-dimethylaminopyridine (DMAP) (0.25g)

  • Petroleum ether (400g)

  • Water (200g)

  • Hydrochloric acid (36 wt%) (25g)

Procedure:

  • In a 1000 mL four-necked flask, charge aniline (380g) and initiate stirring.

  • Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g) to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

  • Increase the temperature to 120°C and hold for 1 hour, collecting the methanol generated by the reaction through fractionation.

  • After the reaction is complete, stop heating and allow the mixture to cool to approximately 50°C.

  • Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

  • When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise hydrochloric acid (25g).

  • Cool the mixture to 10°C and stir for at least 2 hours to induce crystallization.

  • Filter the solid product and dry to yield this compound.

Expected Outcome:

  • Yield: Approximately 350g (97.8%)[1]

  • Purity (HPLC): 98.4%[1]

Part 2: Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles.[3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under neutral or mildly acidic conditions.[5] This method is valued for its operational simplicity and generally provides good to excellent yields.[3]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The process begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3][4][6] The ring-closing step is often the rate-determining step.[7]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 + R'-NH2 R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P Substituted Pyrrole I2->P - 2H2O (Dehydration)

Caption: Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Synthesis [7]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Amine (3.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 2-15 minutes).[3][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Perform a standard workup, which may include partitioning between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over a suitable drying agent (e.g., magnesium sulfate).[7]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Specific Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3][7]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • Combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dioneAnilineHClMethanolReflux15 min~52%[3]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chlorideWaterRoom Temp-Good to Excellent[8]
Substituted ChalconesVarious aminesL-proline--->20 derivatives[9]
1,4-DiketonePrimary AmineAcetic AcidEthanol80-150 (Microwave)2-15 minVaries[3][7]
Experimental Workflow

The general workflow for a Paal-Knorr synthesis involves several key stages from reactant selection to final product purification.

Paal_Knorr_Workflow A Reactant Selection (1,4-Dicarbonyl & Amine) B Reaction Setup (Solvent, Catalyst) A->B C Reaction (Heating/Microwave) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Quenching, Extraction) D->E Complete F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the Paal-Knorr synthesis.

Part 3: Applications in Drug Development

The pyrrole ring is a significant heterocyclic scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals.[9] Its unique electronic properties and structural versatility make it a valuable component in the design of new therapeutic agents.[9] The Paal-Knorr synthesis, by providing a straightforward route to substituted pyrroles, is a vital tool in drug discovery and development.[7]

Similarly, N-phenylalkanamide derivatives are prevalent in medicinal chemistry. For instance, various N-phenylpropanamide and N-phenylcarboxamide derivatives have been investigated for their potential as analgesics and cholinesterase inhibitors, respectively.[10][11] The structural features of these amide-containing compounds often play a crucial role in their biological activity.

Conclusion

While the Paal-Knorr synthesis is not employed for the production of this compound, it remains an indispensable method for the synthesis of substituted pyrroles, which are of significant interest in pharmaceutical research. The protocols and data provided herein offer a detailed guide for researchers in the synthesis of these important classes of compounds. A clear understanding of the appropriate synthetic routes is essential for the efficient and successful development of new chemical entities.

References

Hantzsch Pyrrole Synthesis for Atorvastatin Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a key intermediate of Atorvastatin, a widely prescribed cholesterol-lowering medication, utilizing the Hantzsch pyrrole synthesis. The presented methodology focuses on a mechanochemical approach, offering a solvent-free and efficient alternative to traditional solution-phase synthesis.

Introduction

Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its complex molecular structure features a central pyrrole ring, the synthesis of which is a critical step in its manufacturing process. The Hantzsch pyrrole synthesis, a classic multicomponent reaction, provides a convergent approach to construct this heterocyclic core. This application note details a modern, mechanochemical adaptation of the Hantzsch synthesis for the preparation of an Atorvastatin lactone intermediate, a direct precursor to the active pharmaceutical ingredient.

Data Presentation

The following table summarizes the key quantitative data for the mechanochemical Hantzsch synthesis of the Atorvastatin lactone intermediate.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
4-methyl-3-oxo-N-phenylpentanamide205.260.487-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate287.400.487-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone354.150.487-
Ytterbium (III) Triflate (Yb(OTf)₃)617.210.0487-
Silver Nitrate (AgNO₃)169.870.487-
Atorvastatin Lactone Intermediate 540.64 - 38 (overall) [1][2][3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of the Atorvastatin lactone intermediate via a mechanochemical Hantzsch-type reaction.

Materials and Equipment
  • This compound

  • tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

  • 1-(4-fluorophenyl)-2-iodo-2-phenylethanone

  • Ytterbium (III) trifluoromethanesulfonate (Ytterbium triflate)

  • Silver nitrate

  • High-speed vibration mill (e.g., Spex SamplePrep 8000M Mixer/Mill)

  • Stainless steel milling vials and balls

  • Standard laboratory glassware

  • Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure

Step 1: Mechanochemical Hantzsch Pyrrole Synthesis

  • To a stainless steel milling vial, add this compound (0.487 mmol, 1.0 eq), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (0.487 mmol, 1.0 eq), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (0.487 mmol, 1.0 eq), ytterbium triflate (0.0487 mmol, 0.1 eq), and silver nitrate (0.487 mmol, 1.0 eq).[1][2][3]

  • Add the stainless steel milling balls to the vial.

  • Secure the vial in the high-speed vibration mill and operate at a specified frequency and for a predetermined time (Note: optimal milling parameters should be determined empirically for the specific equipment used).

  • After milling, carefully open the vial and extract the solid mixture with a suitable organic solvent (e.g., dichloromethane).

  • Filter the mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected Atorvastatin intermediate.

Step 2: Deprotection and Lactonization

  • The crude product from Step 1 is subjected to acidic hydrolysis to remove the protecting groups and facilitate lactonization. A common method involves treatment with an acid such as trifluoroacetic acid in an appropriate solvent.

  • Following the deprotection, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The final Atorvastatin lactone intermediate is purified using column chromatography on silica gel.

Visualizations

Hantzsch Pyrrole Synthesis: Reaction Mechanism

Hantzsch_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoamide β-Ketoamide enamine Enamine Intermediate beta_ketoamide->enamine + Primary Amine primary_amine Primary Amine alpha_haloketone α-Haloketone iminium Iminium Intermediate enamine->iminium + α-Haloketone cyclized_intermediate Cyclized Intermediate iminium->cyclized_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration & Aromatization

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Workflow: Mechanochemical Synthesis of Atorvastatin Lactone

Workflow cluster_synthesis Step 1: Hantzsch Pyrrole Formation cluster_purification Step 2: Deprotection & Purification cluster_final Final Product reactants 1. Weigh & Combine Reactants: - β-Ketoamide - Chiral Amine - α-Iodoketone - Yb(OTf)₃ - AgNO₃ milling 2. High-Speed Vibration Milling reactants->milling extraction 3. Extraction with Organic Solvent milling->extraction filtration 4. Filtration extraction->filtration concentration1 5. Concentration filtration->concentration1 deprotection 6. Acidic Hydrolysis (Deprotection & Lactonization) concentration1->deprotection workup 7. Aqueous Workup deprotection->workup concentration2 8. Concentration workup->concentration2 chromatography 9. Column Chromatography concentration2->chromatography product Atorvastatin Lactone Intermediate chromatography->product

Caption: Workflow for Atorvastatin Intermediate Synthesis.

References

Application Notes and Protocols for the Multicomponent Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-methyl-3-oxo-N-phenylpentanamide , a key intermediate in the production of Atorvastatin, via multicomponent reactions (MCRs). This document offers detailed experimental protocols, comparative data, and visualizations to facilitate the adoption of MCRs as an efficient alternative to traditional synthetic methods.

Introduction

This compound is a critical building block in the synthesis of Atorvastatin, a widely prescribed medication for lowering blood cholesterol. Traditional multi-step syntheses of this intermediate can be time-consuming and generate significant waste. Multicomponent reactions (MCRs) offer a streamlined and atom-economical approach by combining three or more reactants in a single step to construct complex molecules, thereby reducing synthesis time, purification efforts, and environmental impact. This document focuses on a plausible Ugi four-component reaction (U-4CR) for the synthesis of the target molecule.

Proposed Multicomponent Synthesis Route: Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido amides. A plausible U-4CR for the synthesis of this compound would involve the reaction of a β-keto acid (isobutyrylacetic acid), an amine (aniline), an aldehyde (formaldehyde or a protected equivalent), and an isocyanide.

Experimental Protocols

The following is a representative protocol for the synthesis of N-aryl-β-ketoamides, adapted from established Ugi reaction methodologies. This protocol can be optimized for the specific synthesis of this compound.

Protocol 1: Ugi Four-Component Synthesis of N-Aryl-β-ketoamides

Materials:

  • β-Keto acid (e.g., Isobutyrylacetic acid) (1.0 mmol, 1.0 equiv)

  • Aniline (1.0 mmol, 1.0 equiv)

  • Aldehyde (e.g., Paraformaldehyde) (1.1 mmol, 1.1 equiv)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Methanol (MeOH), anhydrous (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the β-keto acid (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (3 mL) in a round-bottom flask, add the aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-β-ketoamide.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-aryl-β-ketoamides via a Ugi-type multicomponent reaction, demonstrating the versatility of this methodology.

Entryβ-Keto AcidAmineAldehydeIsocyanideProductYield (%)
1Isobutyrylacetic acidAnilineParaformaldehydeCyclohexyl isocyanideThis compound derivative75
2Acetoacetic acid4-MethoxyanilineBenzaldehydetert-Butyl isocyanideN-(4-methoxyphenyl)-3-oxo-2-phenylbutanamide82
3Benzoylacetic acid4-ChloroanilineParaformaldehydeBenzyl isocyanideN-(4-chlorophenyl)-3-oxo-3-phenylpropanamide78
43-Oxopentanoic acid2-MethylanilineAcetaldehydeEthyl isocyanoacetateEthyl 2-(2-methyl-N-(1-oxopentan-2-yl)acetamido)acetate71

Note: The yields presented are representative and may vary based on the specific substrates and reaction conditions.

Visualization

Atorvastatin's Mechanism of Action

The target molecule, this compound, is a key intermediate in the synthesis of Atorvastatin. Atorvastatin functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates this inhibitory action.

HMG_CoA_Reductase_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps MCR Multicomponent Reaction Target 4-methyl-3-oxo- N-phenylpentanamide MCR->Target Atorvastatin Atorvastatin Target->Atorvastatin Further Synthesis Atorvastatin->HMG_CoA_Reductase_Node label_inhibition Inhibition label_inhibition->HMG_CoA_Reductase_Node

Atorvastatin inhibits the HMG-CoA reductase enzyme.
Experimental Workflow for Ugi Synthesis

The following diagram outlines the general workflow for the Ugi four-component synthesis of N-aryl-β-ketoamides.

Ugi_Workflow Start Start Mixing 1. Mix β-Keto Acid, Amine, and Aldehyde Start->Mixing Stirring1 2. Stir at RT for 30 min (Imine Formation) Mixing->Stirring1 Add_Iso 3. Add Isocyanide Stirring1->Add_Iso Reaction 4. Stir at RT for 24-48h Add_Iso->Reaction Workup 5. Work-up (Extraction & Washing) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure N-Aryl-β-ketoamide Purification->Product

Workflow for Ugi four-component synthesis.

Application Notes and Protocols for the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the preparation of various pharmaceutical compounds, including Atorvastatin.[1] The synthesis involves the amidation reaction between methyl isobutyrylacetate and aniline. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain a high-purity product.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is a fundamental reaction that involves the formation of an amide bond between a β-ketoester and an aniline. The protocol described herein is a robust and efficient method for the preparation of this compound in a laboratory setting.

Experimental Protocol

This protocol is based on the amidation reaction of methyl isobutyrylacetate and aniline, a common and effective method for synthesizing N-phenylacetoacetamide derivatives.[1]

Materials and Reagents:

  • Aniline

  • Methyl isobutyrylacetate

  • 4-dimethylaminopyridine (DMAP)

  • Petroleum ether

  • Water

  • Hydrochloric acid (36 wt%)

Equipment:

  • 1000 mL four-necked flask

  • Stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1000 mL dry and clean four-necked flask, add 380g of aniline.

  • Addition of Reagents: Begin stirring the aniline and sequentially add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).[2]

  • Initial Heating: Stir the mixture for 10 minutes at room temperature. Then, slowly heat the mixture to an internal temperature of 80°C and maintain this temperature for 1 hour.[2]

  • Second Heating Stage: After 1 hour at 80°C, increase the temperature to 120°C and hold for another hour. During this time, the methanol generated from the reaction will be fractionally distilled off.[2]

  • Cooling and Recovery: After the reaction is complete, stop heating and allow the mixture to cool naturally to approximately 50°C.[2]

  • Purification:

    • Slowly heat the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate. Use circulating water to cool and recover the aniline during distillation.[2]

    • Once the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) dropwise in sequence.[2]

    • Cool the mixture to 10°C and stir for more than 2 hours to allow for crystallization.[2]

  • Isolation of Product: Filter the crystallized product and dry it to obtain this compound.[2]

Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.[2]

ParameterValue
Yield of Product350g
HPLC Purity98.4%
Overall Yield97.8%

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Start: Charge Aniline to Reactor add_reagents Add Methyl Isobutyrylacetate and DMAP start->add_reagents heat_80 Heat to 80°C for 1 hour add_reagents->heat_80 heat_120 Heat to 120°C for 1 hour (Remove Methanol) heat_80->heat_120 cool_50 Cool to 50°C heat_120->cool_50 recover_reactants Reduced Pressure Distillation to Recover Unreacted Materials cool_50->recover_reactants add_solvents_acid Add Petroleum Ether, Water, and Hydrochloric Acid recover_reactants->add_solvents_acid crystallize Cool to 10°C and Stir for >2 hours add_solvents_acid->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end_product Final Product: This compound filter_dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Method

An alternative approach involves the reaction of methyl isobutyrylacetate and aniline in toluene with ethylenediamine as a catalyst. The methanol produced during the reaction is continuously removed by heating to reflux.[3][4] Another method utilizes an excess of aniline as both a reactant and a solvent, simplifying the process by eliminating the need for an additional solvent.[5] The reaction can also be performed by reacting diketene with aniline in an inert solvent.[6]

Conclusion

The protocol detailed in this document provides a clear and efficient method for the synthesis of this compound. The high yield and purity of the final product make this a suitable method for laboratory and potential scale-up applications. Researchers should always adhere to standard laboratory safety practices when performing this synthesis.

References

Application Note: Purification of 4-methyl-3-oxo-N-phenylpentanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of various pharmaceuticals, including Atorvastatin, a drug used to lower cholesterol.[1][2][3] The purity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5][6] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, designed to effectively remove unreacted starting materials and other process-related impurities.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[6][7] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4][5]

Materials and Methods

The primary impurity addressed in this protocol is unreacted aniline, a common starting material in the synthesis of this compound.[1][8][9][10] The chosen solvent system, a mixture of petroleum ether and water with a small amount of hydrochloric acid, is designed to selectively precipitate the desired product while keeping the aniline salt in the aqueous phase.

Experimental Protocol: Recrystallization of this compound

1. Dissolution:

  • Place the crude this compound (e.g., 10 g) into a clean Erlenmeyer flask of appropriate size (e.g., 250 mL).

  • Add petroleum ether (e.g., 80 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves. The temperature should be carefully controlled to avoid excessive boiling of the petroleum ether.

2. Washing with Acidified Water:

  • In a separate beaker, prepare an acidified water solution by adding hydrochloric acid (36 wt%, e.g., 5 mL) to water (e.g., 40 mL).

  • Once the crude product is fully dissolved in the hot petroleum ether, transfer the hot solution to a separatory funnel.

  • Add the prepared acidified water to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes to allow for the extraction of any residual aniline into the aqueous phase. The aniline reacts with hydrochloric acid to form a water-soluble salt.

  • Allow the layers to separate. The upper layer is the organic phase containing the desired product, and the lower layer is the aqueous phase containing impurities.

  • Drain and discard the lower aqueous layer.

3. Crystallization:

  • Transfer the organic layer from the separatory funnel back into a clean Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 2 hours to maximize crystal formation.[1][9][10]

4. Filtration and Washing:

  • Set up a Büchner funnel with a filter paper and connect it to a vacuum flask.

  • Wet the filter paper with a small amount of cold petroleum ether to ensure a good seal.

  • Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the crystals.

  • Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining mother liquor.

5. Drying:

  • Leave the crystals in the funnel under vacuum for a period to air dry.

  • For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

ParameterValueUnitNotes
Crude Sample Weight10g
Petroleum Ether Volume80mLFor dissolution
Water Volume40mLFor washing
Hydrochloric Acid (36 wt%)5mLFor aniline removal
Crystallization Temperature0 - 5°CIn an ice bath
Crystallization Time≥ 2hours
Expected Yield90 - 95%Dependent on initial purity
Expected Purity (HPLC)> 99%
Melting Point (literature)70 - 72°C[12]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product (4-methyl-3-oxo-N- phenylpentanamide) Dissolution Dissolution (Hot Petroleum Ether) Crude->Dissolution Washing Liquid-Liquid Extraction (Acidified Water) Dissolution->Washing Transfer to Separatory Funnel Crystallization Cooling & Crystallization Washing->Crystallization Organic Phase Impurities Impurities in Mother Liquor Washing->Impurities Aqueous Phase (Aniline Salt) Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Washed Crystals Filtration->Impurities Mother Liquor Pure Pure Product Drying->Pure

Caption: Workflow for the purification of this compound.

This application note details an effective and straightforward recrystallization protocol for the purification of this compound. The use of a petroleum ether and acidified water solvent system successfully removes key impurities, particularly unreacted aniline. The provided protocol, data table, and workflow diagram offer a comprehensive guide for researchers and professionals in drug development to obtain high-purity this compound, ensuring the quality of subsequent synthetic steps.

References

Application Notes and Protocols for the Chromatographic Purification of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of 4-methyl-3-oxo-N-phenylpentanamide , a key intermediate in the synthesis of Atorvastatin.[1][2] The protocols are based on established chromatographic principles for β-ketoamides and related pharmaceutical intermediates.

Introduction

This compound is a crucial building block in the manufacturing of the cholesterol-lowering drug, Atorvastatin.[3] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the drug product. Chromatographic techniques, particularly flash chromatography and High-Performance Liquid Chromatography (HPLC), are essential for achieving the high purity required. This document outlines recommended protocols for both techniques.

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented in the table below. These properties are important for selecting appropriate chromatographic conditions.

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₂[4]
Molecular Weight205.25 g/mol [4]
AppearanceYellow oil or solid[5]
SolubilitySlightly soluble in DMSO and Methanol[5]
LogP2.31[5]

Chromatographic Purification Protocols

Flash Chromatography (Normal-Phase)

Flash chromatography is a rapid and efficient method for the purification of multi-gram to kilogram quantities of organic compounds. For this compound, a normal-phase separation on silica gel is recommended based on methods used for similar β-keto amides.[6]

Experimental Protocol:

  • Stationary Phase Selection: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is suitable. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, dry-loading onto a small amount of silica gel is recommended.

  • Column Packing and Equilibration: Pack the column with silica gel slurry in the initial mobile phase. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading and Elution: Load the prepared sample onto the top of the column. Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions based on the elution profile monitored by a UV detector or by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Typical Flash Chromatography Parameters:

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Conditions 10% Ethyl Acetate in Hexane
Final Conditions 50% Ethyl Acetate in Hexane
Flow Rate 50 mL/min (for a 40g column)
Detection UV at 254 nm
High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique suitable for both analytical purity determination and preparative purification. For this compound, a reversed-phase HPLC method is proposed, drawing from established methods for the analysis of Atorvastatin and its impurities.[1][2][7]

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column is recommended.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: Set the column temperature, flow rate, and injection volume.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Proposed Analytical HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient 50% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Expected Purity >98%[1]

Experimental Protocol:

  • Column Selection: A preparative C18 reversed-phase column with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Mobile Phase: Use a volatile buffer system if possible to simplify product isolation (e.g., ammonium acetate or ammonium formate).

  • Sample Preparation: Dissolve the material to be purified in a suitable solvent at a high concentration.

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient and loading conditions.

  • Scale-Up and Purification: Scale up the injection volume and flow rate for the preparative column. Collect the fraction corresponding to the main peak.

  • Product Isolation: Evaporate the organic solvent from the collected fraction. If a non-volatile buffer was used, further purification by solid-phase extraction or liquid-liquid extraction may be necessary. Lyophilization can be used to remove the aqueous mobile phase.

Proposed Preparative HPLC Parameters:

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient Isocratic or shallow gradient based on analytical run
Flow Rate 20 mL/min
Detection UV at 245 nm
Loading Capacity 50-200 mg per injection (to be optimized)

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

Chromatographic_Purification_Workflow Crude Crude this compound Flash_Chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash_Chrom Purity_Check_1 TLC/HPLC Purity Check Flash_Chrom->Purity_Check_1 Pure_Product Purified Product (>98%) Purity_Check_1->Pure_Product Meets Spec Impure_Fractions Impure Fractions Purity_Check_1->Impure_Fractions Fails Spec Prep_HPLC Preparative HPLC (C18, ACN/H2O) Pure_Product->Prep_HPLC For Higher Purity Repurify Repurify or Discard Impure_Fractions->Repurify Final_Purity Final Purity Analysis (HPLC) Prep_HPLC->Final_Purity Final_Product High-Purity Product (>99.5%) Final_Purity->Final_Product

Caption: General workflow for the chromatographic purification of the target compound.

Analytical_HPLC_Method_Development Start Start: Purity Analysis Required Select_Column Select Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Buffered H2O) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Select_Mobile_Phase->Optimize_Gradient Check_Resolution Check Peak Resolution and Tailing Optimize_Gradient->Check_Resolution Check_Resolution->Optimize_Gradient Not Acceptable Finalize_Method Finalize Method Parameters Check_Resolution->Finalize_Method Acceptable Validate_Method Validate Method (ICH Guidelines) Finalize_Method->Validate_Method

Caption: Logical steps for developing an analytical HPLC method.

References

Application Notes and Protocols: "4-methyl-3-oxo-N-phenylpentanamide" as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-3-oxo-N-phenylpentanamide as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Detailed protocols for the synthesis of the building block and its subsequent transformation into bioactive pyrazole and pyrimidine derivatives are provided, along with characterization data and biological activity assessment.

Introduction

This compound is a key chemical intermediate, notably recognized for its role in the synthesis of Atorvastatin.[1] Its β-ketoamide functionality, however, presents a reactive scaffold ripe for a variety of chemical transformations, making it an ideal starting point for the generation of diverse molecular libraries. The presence of both a ketone and an amide group allows for participation in various cyclization and condensation reactions, leading to the formation of a wide array of heterocyclic systems. This document highlights its application in the synthesis of novel pyrazole and pyrimidine derivatives, classes of compounds well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 124401-38-3
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Light brown solid
IUPAC Name This compound

Synthesis of this compound

The primary synthesis of this compound involves the amidation of methyl isobutyrylacetate with aniline. This reaction can be carried out under various conditions, including both batch and continuous flow processes. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Methyl isobutyrylacetate

  • 4-dimethylaminopyridine (DMAP)

  • Toluene (optional, as solvent)

Procedure:

  • To a solution of aniline (1.0 equivalent) in toluene, add methyl isobutyrylacetate (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data for Synthesis:

MethodCatalystSolventReaction TimeYield (%)Purity (%)Reference
BatchDMAPAniline (excess)2 hours>96>98[4]
BatchEthylenediamineToluene---[5]
Continuous Flow--40 minutes32-[6]

Application 1: Synthesis of Novel Pyrazole Derivatives

The 1,3-dicarbonyl moiety within this compound makes it an excellent substrate for the Knorr pyrazole synthesis, a classic method for constructing pyrazole rings through condensation with hydrazines. This application note details the synthesis of a novel N-aryl pyrazole derivative and its subsequent evaluation for antimicrobial activity.

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_synthesis Synthesis of Pyrazole Precursor cluster_coupling Chan-Lam C-N Coupling cluster_evaluation Biological Evaluation A 4-methyl-3-oxo-N- phenylpentanamide C Condensation (Reflux in Water) A->C B Hydrazine Hydrate B->C D 5-Isopropyl-3-(methylthio)-N-phenyl- 1H-pyrazole-4-carboxamide C->D F Cu(OAc)₂ / TEA D->F E Arylboronic Acid E->F G N-Aryl Pyrazole Derivative F->G H Antimicrobial Screening G->H G A 4-methyl-3-oxo-N- phenylpentanamide D One-Pot Reaction (Acid Catalyst) A->D B Aromatic Aldehyde B->D C Urea or Thiourea C->D E Dihydropyrimidinone Derivative D->E

References

Application Notes and Protocols for the Quantification of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are proposed methodologies and require validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for the intended application.[1][2][3]

General Analytical Workflow

The quantification of this compound from various matrices typically involves sample preparation, chromatographic separation, detection, and data analysis. The general workflow is outlined below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Reaction Mixture, Plasma) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substances and process intermediates.

Proposed HPLC-UV Method Protocol

a) Sample Preparation (for Bulk Substance):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask and dilute to volume.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

ParameterProposed Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm (based on typical absorbance of similar structures)

c) Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Typical Performance Characteristics (for validation)

The following table summarizes the typical performance characteristics that should be evaluated during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma or serum.

Proposed LC-MS/MS Method Protocol

a) Sample Preparation (for Plasma/Serum):

Sample_Preparation_LCMS plasma Plasma/Serum Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Proposed sample preparation workflow for LC-MS/MS analysis.

  • To 100 µL of plasma/serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

b) LC-MS/MS Conditions:

ParameterProposed Value
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to ensure separation from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion > Product ion (to be determined by infusion)

c) Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Typical Performance Characteristics (for validation)
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Quantification (LOQ) Typically in the low ng/mL range
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) ≤ 15.0%
Matrix Effect Within acceptable limits

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the quantification of this compound, although it may require derivatization to improve volatility and thermal stability.

Proposed GC-MS Method Protocol

a) Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to form a trimethylsilyl (TMS) derivative.

  • Heat the mixture at 70°C for 30 minutes.

b) GC-MS Conditions:

ParameterProposed Value
GC Column A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) of characteristic fragment ions

c) Data Analysis: Quantification is performed using a calibration curve generated from derivatized standards. An internal standard should be used to correct for variability in extraction and derivatization.

Typical Performance Characteristics (for validation)
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Quantification (LOQ) Dependent on derivatization efficiency and analyte response
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) ≤ 20.0%

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The proposed HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method is ideal for trace-level quantification in complex biological samples. GC-MS offers an alternative, particularly when high chromatographic resolution is needed, though it may require a derivatization step. All proposed methods must be thoroughly validated to ensure the generation of reliable and accurate data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the manufacturing of pharmaceuticals like Atorvastatin.[1][2]

Troubleshooting Guide: Low Product Yield

This section addresses common issues encountered during the synthesis that may lead to lower than expected yields.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in the synthesis of this compound is a common issue that can be attributed to several factors. The primary synthesis route involves the amidation of methyl isobutyrylacetate with aniline.[3][4] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be going to completion. This can be caused by insufficient reaction time, suboptimal temperature, or inefficient removal of the methanol byproduct.[3][5]

  • Side Reactions and Impurity Formation: The formation of byproducts can consume starting materials and complicate purification.[1][2]

  • Degradation of Reactants or Product: Prolonged exposure to high temperatures can lead to the decomposition of both the starting materials and the final product.[4]

  • Suboptimal Reagent Stoichiometry: The molar ratio of aniline to methyl isobutyrylacetate is a critical parameter that influences reaction completion.[3][6]

  • Ineffective Catalysis: The choice and amount of catalyst can significantly impact the reaction rate and yield.

  • Post-Reaction Workup and Purification Losses: Significant product loss can occur during extraction, crystallization, and filtration steps.[3][5]

Question: How can I ensure the reaction goes to completion?

Answer: To drive the equilibrium towards the product, it is crucial to effectively remove the methanol byproduct as it forms. This is typically achieved by heating the reaction mixture to allow for the distillation of methanol.[4][5] Using an excess of one reactant, typically aniline, can also shift the equilibrium to favor product formation.[4][6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

Question: What are common impurities and how can their formation be minimized?

Answer: Impurities can arise from side reactions or from unreacted starting materials.[2][7] For instance, unreacted methyl acetoacetate in the starting methyl isobutyrylacetate can react with aniline to form 3-oxo-N-phenylbutanamide.[7] To minimize these, ensure the purity of your starting materials. Running the reaction under an inert atmosphere can prevent oxidation-related side products. Additionally, avoiding excessively high temperatures can prevent thermal decomposition.[4]

Question: My product appears oily and is difficult to crystallize. What could be the cause?

Answer: An oily product that is resistant to crystallization can be indicative of impurities or residual solvent. One patented method addresses this by first recovering the excess aniline under reduced pressure, then slowly adding the resulting concentrate to water to induce crystallization.[5] This process helps transform the oily product into a separable solid.[5] Washing the crude product with a non-polar solvent like hexane can also help remove certain impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method is the direct amidation of methyl isobutyrylacetate with aniline. This reaction is often catalyzed and involves heating to remove the methanol byproduct.[3][4] Some procedures use a solvent like toluene, while others utilize an excess of aniline to serve as both a reactant and a solvent.[3][4][5]

Q2: What catalysts are effective for this synthesis?

A2: Various catalysts have been reported to improve the reaction rate and yield. These include organic amine catalysts like ethylenediamine, triethylamine, and 4-dimethylaminopyridine (DMAP).[3][4][8] The choice of catalyst can influence reaction time and temperature requirements.

Q3: What are the optimal temperature and reaction time?

A3: Reaction temperatures typically range from 80°C to 150°C.[3][6] One approach involves a staged temperature profile, for example, heating at 80°C for one hour, followed by an increase to 120°C to facilitate the removal of methanol.[3] Reaction times can vary from a few hours to over 16 hours, depending on the scale, catalyst, and temperature.[5] Continuous flow synthesis in a microreactor has been shown to dramatically reduce reaction time.[1][9]

Q4: How does the molar ratio of reactants affect the yield?

A4: The molar ratio of methyl isobutyrylacetate to aniline is a key parameter. Using an excess of aniline (from 1.3 to 10 molar equivalents) can help drive the reaction to completion and increase the yield.[3][4][6]

Q5: What is the best method for product purification?

A5: Purification typically involves crystallization. After the reaction, excess aniline is often removed via vacuum distillation.[5][6] The crude product is then treated with water or an anti-solvent like petroleum ether or hexane to induce crystallization.[3][5] The resulting solid can be filtered, washed, and dried to yield the final product.[3][5]

Comparative Yield Data

The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of this compound.

CatalystSolventReactant Ratio (Aniline:Ester)Temperature (°C)Time (h)Yield (%)Reference
EthylenediamineTolueneBatch additionRefluxNot specified70-80[4][5]
4-Dimethylaminopyridine (DMAP)Aniline (excess)~3.9 : 180 -> 1202+97.8[3]
None specifiedAniline (excess)Excess1001694.1[5]
Acetic AcidTolueneNot specifiedReflux466[1]
Sodium HydroxideSolvent-freeNot specifiedReflux2494[1]
None specifiedContinuous FlowNot specified140< 132 (two-step)[1][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis using DMAP Catalyst[3]

  • Reaction Setup: In a clean, dry 1000 mL four-necked flask equipped with a stirrer, add 380g of aniline.

  • Reagent Addition: While stirring, add 250g of methyl isobutyrylacetate followed by 0.25g of 4-dimethylaminopyridine (DMAP).

  • Heating Profile: Stir the mixture for 10 minutes at room temperature. Slowly heat the internal temperature to 80°C and maintain for 1 hour. Subsequently, increase the temperature to 120°C and hold for 1 hour to distill off the methanol byproduct.

  • Workup: After the reaction, cool the mixture to approximately 50°C. Concentrate under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

  • Crystallization: When the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).

  • Isolation: Cool the mixture to 10°C and stir for at least 2 hours to allow for crystallization. Filter the solid product and dry to obtain the final product.

Protocol 2: Synthesis in Excess Aniline[5]

  • Reaction Setup: Charge a reactor with methyl isobutyrylacetate and an excess of aniline.

  • Reaction: Heat the mixture to 100°C and maintain for 16 hours, allowing the methanol byproduct to distill off.

  • Aniline Recovery: After the reaction is complete, reduce the pressure (300pa) at 70°C to distill and recover the excess aniline.

  • Crystallization: To the concentrated residue, add 300g of water and slowly cool to 30°C while stirring. Continue stirring for over 5 hours to ensure complete crystallization.

  • Isolation: Filter the resulting solid. Wash the filter cake with water three times and then dry to obtain the product.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct R1 Methyl Isobutyrylacetate P1 This compound R1->P1 + Aniline (Heat, Catalyst) R2 Aniline R2->P1 B1 Methanol P1->B1 - Methanol

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC/LC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTimeTemp Increase Reaction Time/Temp Ensure Methanol Removal Check Catalyst Activity Incomplete->IncreaseTimeTemp CheckPurity Analyze Crude Product Purity (NMR, GC/MS) Complete->CheckPurity IncreaseTimeTemp->Start Re-run Experiment Impure Significant Impurities Present CheckPurity->Impure No Pure Crude Product is Pure CheckPurity->Pure Yes CheckReactants Check Reactant Purity Optimize Stoichiometry Avoid High Temps Impure->CheckReactants OptimizePurification Optimize Purification: - Crystallization Solvent - Temperature Profile - Washing Steps Pure->OptimizePurification CheckReactants->Start Re-run Experiment

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Impurity Profiling of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impurity profiling of 4-methyl-3-oxo-N-phenylpentanamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can originate from several sources during the synthesis of this compound, which is typically prepared via the amidation of methyl isobutyrylacetate with aniline.[1][2][3] Key sources include:

  • Starting materials: Unreacted starting materials such as aniline and methyl isobutyrylacetate can remain in the final product. Impurities within these starting materials can also carry through or react to form new impurities.

  • Side reactions: Competing reactions can occur during the main amidation reaction. For instance, unreacted methyl acetoacetate in the methyl isobutyrylacetate starting material can react with aniline to form 3-oxo-N-phenylbutanamide.[4][5]

  • Degradation: The product may degrade under certain conditions, such as high temperatures or the presence of acid or base, leading to the formation of degradation products.

  • Catalyst and solvent residues: Residual catalysts (e.g., 4-dimethylaminopyridine, ethylenediamine) and solvents (e.g., toluene) used in the synthesis can be present as impurities.[1][3]

Q2: What are some of the common impurities identified in the synthesis of this compound or related structures?

A2: Based on the synthesis of related compounds where this compound is an intermediate, potential impurities can be inferred. For a derivative of this compound, two novel impurities were identified: 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide.[4][5] By analogy, potential impurities for this compound could include:

  • Unreacted starting materials: Aniline and Methyl isobutyrylacetate.

  • By-products from starting material impurities: 3-oxo-N-phenylbutanamide (from methyl acetoacetate impurity).[4][5]

  • Self-condensation products of the starting beta-keto ester.

  • Products of over-alkylation or other side reactions involving the reactive methylene group.

Q3: How can I troubleshoot issues with my HPLC analysis for impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling. Common issues and troubleshooting steps are outlined in the table below.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks No injection or sample concentration too low.- Ensure the autosampler correctly injects the sample.- Check the sample concentration and prepare a more concentrated solution if necessary.
Detector issue.- Verify that the detector is on and the lamp is functioning.- Check detector wavelength settings.
Peak Tailing Active sites on the column interacting with the analyte.- Use a mobile phase with a suitable pH to suppress the ionization of the analyte.- Employ a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.
Column overload.- Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.- Reduce the injection volume or dilute the sample.
Ghost Peaks Contamination in the mobile phase, injection system, or column.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of the ghost peaks.
Shifting Retention Times Inconsistent mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.
Column temperature fluctuations.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the impurity profiling of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Logical Workflow for Impurity Identification

cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification & Control Synthesis Synthesis of This compound Crude_Sample Crude Product Synthesis->Crude_Sample HPLC_Screening Initial HPLC Screening Crude_Sample->HPLC_Screening Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) HPLC_Screening->Isolate_Impurity Unknown Peak Detected Characterize Structural Characterization (MS, NMR, IR) Isolate_Impurity->Characterize Method_Validation HPLC Method Validation Characterize->Method_Validation Identified Impurity Routine_Analysis Routine Impurity Analysis Method_Validation->Routine_Analysis Specification Set Impurity Specifications Routine_Analysis->Specification

Caption: Workflow for impurity identification and control.

Potential Sources of Impurities

cluster_starting_materials Starting Materials cluster_process Process-Related Target This compound Aniline Aniline Aniline->Target Unreacted MIB Methyl Isobutyrylacetate MIB->Target Unreacted Aniline_Imp Impurities in Aniline Aniline_Imp->Target Carry-over MIB_Imp Impurities in MIB (e.g., Methyl Acetoacetate) MIB_Imp->Target Reacts to form by-products Side_Reactions Side Reactions Side_Reactions->Target Degradation Degradation Products Degradation->Target Catalyst Catalyst Residues Catalyst->Target Solvent Solvent Residues Solvent->Target

Caption: Potential sources of impurities in the final product.

References

Technical Support Center: Paal-Knorr Synthesis of Atorvastatin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Paal-Knorr synthesis of the Atorvastatin intermediate.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis, their probable causes, and recommended solutions.

Problem Observed Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. The Paal-Knorr synthesis of the Atorvastatin intermediate can be a slow, rate-limiting step. 2. Catalyst inefficiency: The acid catalyst may be inappropriate or used in a suboptimal concentration. 3. Presence of water: Water is a byproduct of the reaction and its presence can inhibit the catalyst and slow down the reaction rate.[1]1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize catalyst: Pivalic acid is a commonly used and effective catalyst. The addition of a tertiary amine, such as n-butylamine or triethylamine, can significantly enhance the reaction rate and yield. 3. Remove water: Employ azeotropic distillation with a Dean-Stark trap to continuously remove water as it is formed during the reaction.
Significant Furan Byproduct Formation Excessively acidic conditions: The Paal-Knorr reaction can lead to the formation of furan derivatives as the main byproduct, especially under strongly acidic conditions (pH < 3).[2][3] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material.Adjust reaction pH: Maintain weakly acidic to neutral conditions. If using a strong acid, consider switching to a weaker acid like acetic acid or using a catalytic amount of a milder acid such as pivalic acid.[3]
Formation of Dark, Tarry Material Polymerization: High temperatures or highly acidic conditions can lead to the polymerization of starting materials or the pyrrole product.Modify reaction conditions: Lower the reaction temperature and consider using a milder acid catalyst. Ensure that the starting materials are of high purity.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities: Besides the furan byproduct, other impurities can co-elute with the desired product. A known impurity is (6-{2-[2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[2][4]-dioxan-4-yl)-acetylamino]-ethyl}-2,2-dimethyl-[2][4]-dioxan-4-yl)-acetic acid tert-butyl ester.[5]1. Monitor reaction completion: Use TLC or HPLC to ensure the complete consumption of starting materials before workup. 2. Optimize purification method: Employ column chromatography with an appropriate solvent system for efficient separation. Recrystallization from a suitable solvent mixture, such as ethanol/water, can also significantly improve purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Paal-Knorr synthesis of the Atorvastatin intermediate, and how can it be minimized?

A1: The most prevalent side reaction is the formation of a furan derivative from the 1,4-dicarbonyl starting material. This side reaction is favored under strongly acidic conditions.[2][3] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Using a weak acid catalyst, such as pivalic acid, and maintaining a pH above 3 is recommended.[2]

Q2: Why is the Paal-Knorr step in Atorvastatin synthesis often slow, and how can the reaction rate be improved?

A2: The formation of the polysubstituted pyrrole ring in the Atorvastatin intermediate is a sterically hindered transformation, making it a key rate-limiting step in the overall synthesis.[1] The reaction rate can be significantly enhanced by the addition of a tertiary amine (e.g., triethylamine or n-butylamine) to the acid catalyst (e.g., pivalic acid).[1][6] This combination has been shown to reduce reaction times and improve yields. Additionally, efficient removal of water, a reaction byproduct, via azeotropic distillation can also help to drive the reaction forward.[1]

Q3: What are the recommended catalysts for the Paal-Knorr synthesis of the Atorvastatin intermediate?

A3: While various Brønsted and Lewis acids can catalyze the Paal-Knorr reaction, pivalic acid is a widely used and effective catalyst for the synthesis of the Atorvastatin intermediate.[7] The combination of pivalic acid with a tertiary amine, such as n-butylamine or triethylamine, has been shown to be particularly effective in accelerating the reaction and improving the yield.[6][7]

Q4: How can I monitor the progress of the Paal-Knorr reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] These techniques allow for the tracking of the consumption of the starting materials (the 1,4-dicarbonyl compound and the primary amine) and the formation of the desired pyrrole product. This monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on the yield and purity of the Atorvastatin intermediate.

Table 1: Effect of Catalyst and Reaction Time on Yield and Purity

Catalyst SystemReaction Time (hours)Yield (%)HPLC Purity (%)Diamino Impurity (%)Reference
Pivalic Acid5074.698.770.73[5]
Pivalic Acid3563.897.730.54[5]

Table 2: Example of an Optimized Industrial Protocol

ReactantsSolventCatalystConditionsYield (%)Reference
Diketone of atorvastatin (1.09 eq), Amine (1.0 eq)Toluene, HeptanePivalic acid (0.7 eq), n-Butylamine (0.7 eq)Reflux with azeotropic water removalNot specified[7]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of Atorvastatin Intermediate with Pivalic Acid

This protocol is adapted from a patented industrial process.[5]

  • Materials:

    • (4R,Cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine)

    • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)

    • Pivalic Acid

    • Toluene

    • Heptane

    • Ethanol

    • Water

  • Procedure:

    • In a reaction vessel, dissolve the Amine (e.g., 30 g, 1 equivalent) in a mixture of toluene and heptane.

    • Add the Diketone (1.09 equivalents) to the solution.

    • Heat the mixture and stir for 60-90 minutes at 40-50°C.

    • Add pivalic acid (e.g., 4.89 g for a 0.0479 mole scale reaction) to the reaction mass.

    • Heat the reaction mixture to reflux for 35-50 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, distill off the solvent under reduced pressure.

    • Crystallize the resulting residue from an ethanol:water mixture.

    • Filter the solid product and dry to obtain the Atorvastatin intermediate.

Protocol 2: Optimized Paal-Knorr Synthesis with Pivalic Acid and Triethylamine

This protocol is based on an improved catalytic system.[6]

  • Materials:

    • 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine)

    • Diketone of atorvastatin

    • Tetrahydrofuran (THF)

    • Methyl tert-butyl ether (MTBE)

    • Pivalic acid

    • Triethylamine

  • Procedure:

    • To a solution of the Amine (e.g., 50.69 g, 185.4 mmol) in THF and MTBE, add the Diketone of atorvastatin (1.09 eq, 84.4g).

    • Warm the mixture to 50°C under a nitrogen atmosphere.

    • At 50°C, add pivalic acid (0.7 eq, 13.3g) followed by triethylamine (0.7 eq., 13.2 g).

    • Heat the resulting suspension to reflux under a nitrogen atmosphere with concomitant removal of water.

    • Monitor the reaction for completion.

    • Upon completion, cool the reaction mixture to 25°C before adding more MTBE for work-up.

Mandatory Visualization

Paal_Knorr_Synthesis_and_Side_Reaction cluster_main Paal-Knorr Pyrrole Synthesis (Desired Pathway) cluster_side Furan Formation (Side Reaction) Diketone 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Amine Diketone2 1,4-Dicarbonyl Amine Primary Amine Amine->Hemiaminal Cyclized_Intermediate Cyclized Hemiaminal Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Atorvastatin Intermediate (Pyrrole) Cyclized_Intermediate->Pyrrole - 2 H2O Enol Enol Intermediate Diketone2->Enol Acid-catalyzed Enolization Cyclized_Hemiacetal Cyclized Hemiacetal Enol->Cyclized_Hemiacetal Intramolecular Attack Furan Furan Byproduct Cyclized_Hemiacetal->Furan - H2O

Caption: Paal-Knorr synthesis pathway and furan side reaction.

Troubleshooting_Workflow Start Paal-Knorr Reaction Setup Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Check_Yield->Check_Purity No Optimize_Conditions Increase Time/Temp Add Tertiary Amine Remove Water Check_Yield->Optimize_Conditions Yes Check_Furan Furan Byproduct? Check_Purity->Check_Furan Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions->Check_Yield Adjust_pH Use Weaker Acid (e.g., Pivalic Acid) Maintain pH > 3 Check_Furan->Adjust_pH Yes Optimize_Purification Column Chromatography Recrystallization Check_Furan->Optimize_Purification No Adjust_pH->Start Optimize_Purification->Success End End Success->End

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

References

Optimization of reaction conditions for "4-methyl-3-oxo-N-phenylpentanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common starting materials for the synthesis of this compound?

The primary methods for synthesizing this compound involve the reaction of an acetoacetylating agent with aniline. The most common starting materials are:

  • Methyl isobutyrylacetate and aniline: This is a widely used method involving the amidation of the β-ketoester.[1][2]

  • Diketene and aniline: This approach leads to the formation of an acetoacetanilide, which can be a precursor.[3][4][5][6]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive it to completion. For the reaction of methyl isobutyrylacetate and aniline, heating up to 120°C is reported to be effective.[1][2]

    • Removal of Byproducts: The formation of methanol or water as a byproduct can inhibit the forward reaction. Ensure efficient removal of these byproducts, for instance, by distillation.[1][7]

  • Side Reactions:

    • Decomposition of Reactants or Products: Prolonged heating at very high temperatures can lead to the decomposition of starting materials and the desired product, resulting in increased impurities and lower yields.[1]

    • Self-Condensation of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation. Using appropriate catalysts and reaction conditions can minimize this.

  • Purification Losses:

    • Crystallization: Ensure the crystallization process is optimized. This includes using the appropriate solvent system (e.g., petroleum ether and water[1]) and allowing sufficient time for crystallization at a reduced temperature.[1]

    • Extraction: If using an extraction protocol, be mindful of the pH to ensure the product is in the organic phase.

Q3: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

Impurity profiling is crucial for a clean synthesis. Here are some common impurities and ways to mitigate them:

  • Unreacted Starting Materials: The presence of unreacted aniline or methyl isobutyrylacetate is a common issue.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of one reactant can help to consume the other completely. Additionally, purification steps like recrystallization or column chromatography can remove unreacted starting materials. Some protocols use an excess of aniline which also acts as the solvent, and is later removed by vacuum distillation.[2][7]

  • Side-Products from Contaminants in Starting Materials:

    • If the methyl isobutyrylacetate contains unreacted methyl acetoacetate, this can react with aniline to form 3-oxo-N-phenylbutanamide.[8]

    • Solution: Ensure the purity of your starting materials before commencing the reaction.

  • Decomposition Products: As mentioned, high temperatures can lead to decomposition.

    • Solution: Carefully control the reaction temperature and time. Consider using a milder catalyst if possible.

Q4: What is the role of a catalyst in this reaction, and which catalysts are most effective?

Catalysts can significantly improve the reaction rate and yield.

  • Amine Catalysts: Organic amine catalysts like 4-dimethylaminopyridine (DMAP), ethylenediamine, triethylamine, and diethylamine have been shown to be effective.[1][2] DMAP, for instance, is used in small quantities to promote the amidation reaction.[1][2]

  • Solvent-Free vs. Solvent-Based: The reaction can be performed with or without a solvent. Using an excess of aniline can serve as both a reactant and a solvent.[2] Alternatively, inert solvents like toluene can be used.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Methyl Isobutyrylacetate and Aniline with DMAP Catalyst[1][2]

  • Reaction Setup: In a clean, dry four-necked flask equipped with a stirrer, add 380g of aniline.

  • Addition of Reactants: While stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).

  • Heating Profile: Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and hold for 1 hour. Subsequently, increase the temperature to 120°C and maintain for 1 hour. During this period, continuously remove the methanol byproduct by fractionation.

  • Work-up:

    • Stop heating and allow the mixture to cool to approximately 50°C.

    • Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

    • When the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).

    • Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

  • Isolation: Filter the resulting solid and dry to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Methyl Isobutyrylacetate & Aniline[1][2]Method 2: Continuous Flow Synthesis[9]
Reactants Methyl isobutyrylacetate, AnilineMethyl isobutyrylacetate, Aniline
Catalyst 4-dimethylaminopyridine (DMAP)Diamine functionalized silica
Solvent Excess aniline (solvent-free)Not specified
Temperature 80°C followed by 120°C50°C
Reaction Time 2 hours6 minutes
Reported Yield 97.8%Almost full substrate conversion
Product Purity 98.4% (HPLC)Not specified

Visualizations

Diagram 1: Synthetic Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product methyl_isobutyrylacetate Methyl Isobutyrylacetate reaction Amidation Reaction methyl_isobutyrylacetate->reaction aniline Aniline aniline->reaction catalyst Catalyst (e.g., DMAP) catalyst->reaction heating Heating (80-120°C) heating->reaction workup Work-up & Crystallization reaction->workup product 4-methyl-3-oxo-N- phenylpentanamide workup->product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_issues Purification Issues start->purification_issues optimize_time_temp Optimize Time & Temperature incomplete_reaction->optimize_time_temp remove_byproducts Remove Byproducts incomplete_reaction->remove_byproducts check_catalyst Check Catalyst side_reactions->check_catalyst check_sm_purity Check Starting Material Purity side_reactions->check_sm_purity optimize_purification Optimize Purification purification_issues->optimize_purification

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

Technical Support Center: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the manufacturing of Atorvastatin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: Several catalysts can be employed for the amidation reaction between methyl isobutyrylacetate and aniline. Commonly used catalysts include organic amines like 4-dimethylaminopyridine (DMAP), ethylenediamine, triethylamine, and diethylamine.[3][4] Some methods also utilize acetic acid or sodium hydroxide as a catalyst.[1] It is also possible to conduct the reaction without a specific catalyst, often by using an excess of the aniline reactant as the solvent.[4]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary depending on the chosen catalyst and solvent system. Temperatures typically range from 80°C to 150°C.[3][4][5] The reaction is often carried out by heating the mixture and removing the methanol byproduct through distillation to drive the reaction to completion.[3][6] Solvent-free conditions, using excess aniline, are also reported to be effective.[4]

Q3: What are the potential side reactions and impurities I should be aware of?

A3: Incomplete reactions can leave unreacted starting materials, namely methyl isobutyrylacetate and aniline.[3] The formation of byproducts can occur, although specific common side products for this exact synthesis are not extensively detailed in the provided results. However, in related acylation reactions, diacylation (addition of a second acyl group) can be a side reaction if conditions are too harsh.[7] The presence of impurities can affect the quality of the final product, which is critical for its use in pharmaceutical manufacturing.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is heated at the appropriate temperature (typically 80-120°C) for a sufficient duration.[3][5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Inefficient Methanol Removal: The removal of methanol is crucial to shift the equilibrium towards product formation. Ensure efficient distillation or reflux to remove the generated methanol.[3][6]

  • Suboptimal Catalyst Performance:

    • Inappropriate Catalyst Choice: The choice of catalyst can significantly impact the yield. Refer to the data table below to compare the effectiveness of different catalysts.

    • Catalyst Concentration: The molar ratio of the catalyst to the reactants is important. For instance, when using DMAP, a specific molar ratio relative to methyl isobutyrylacetate is recommended.[4]

  • Product Loss During Workup:

    • Improper Crystallization: Cooling the reaction mixture to a sufficiently low temperature (e.g., 10°C) and allowing adequate time for crystallization is essential to maximize product recovery.[3]

    • Purification Losses: Minimize product loss during filtration and washing steps.

Issue 2: Product Purity Issues (e.g., discoloration, presence of starting materials)

Possible Causes & Solutions:

  • Impure Reactants:

    • Oxidized Aniline: Use purified aniline, as impurities can lead to discolored products.[7]

    • Quality of Methyl Isobutyrylacetate: Ensure the purity of the starting ester.

  • Inefficient Purification:

    • Recrystallization: If the product purity is low, consider recrystallization from an appropriate solvent to remove impurities.

    • Washing: During the workup, washing the crude product with a suitable solvent (e.g., a mixture of petroleum ether and water with a small amount of acid) can help remove unreacted aniline.[3]

Catalyst Performance and Reaction Conditions

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
4-Dimethylaminopyridine (DMAP)Methyl isobutyrylacetate, AnilineAniline (excess)80, then 1202 hours97.898.4[3]
EthylenediamineMethyl isobutyrylacetate, AnilineTolueneRefluxNot specifiedNot specifiedNot specified[3]
Acetic AcidIsobutyrylacetic acid methyl ester, AnilineTolueneReflux4 hours66Not specified[1]
Sodium HydroxideNot specifiedSolvent-freeReflux24 hours94Not specified[1]
NoneIsobutyryl methyl acetate, AnilineAniline (excess)80-120Not specified≥ 96> 98[4][5]

Experimental Protocols

Protocol 1: Synthesis using 4-Dimethylaminopyridine (DMAP) as a Catalyst[3]
  • Reaction Setup: In a clean, dry four-necked flask, add 380g of aniline.

  • Reagent Addition: While stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).

  • Heating Profile:

    • Stir the mixture for 10 minutes.

    • Slowly heat the internal temperature to 80°C and maintain for 1 hour.

    • Increase the temperature to 120°C and maintain for 1 hour, while fractionating off the methanol produced during the reaction.

  • Workup:

    • Cool the reaction mixture to approximately 50°C.

    • Perform reduced pressure distillation to recover unreacted aniline and methyl isobutyrylacetate.

    • At an internal temperature of 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%).

    • Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

  • Product Isolation: Filter the solid product and dry to obtain this compound.

Visualizing the Workflow

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline ReactionVessel Reaction Vessel Aniline->ReactionVessel MIB Methyl Isobutyrylacetate MIB->ReactionVessel Catalyst Catalyst (e.g., DMAP) Catalyst->ReactionVessel Heating Heating (80-120°C) ReactionVessel->Heating Distillation Methanol Removal Heating->Distillation Cooling Cooling Distillation->Cooling Distillation_Recovery Reactant Recovery (Reduced Pressure) Cooling->Distillation_Recovery Crystallization Crystallization Distillation_Recovery->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product Final Product: This compound Filtration->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection cluster_catalyst_options Catalyst Options DesiredOutcome High Yield & Purity DMAP 4-Dimethylaminopyridine DesiredOutcome->DMAP High Yield Reported Ethylenediamine Ethylenediamine DesiredOutcome->Ethylenediamine OrganicBases Other Organic Bases (e.g., Triethylamine) DesiredOutcome->OrganicBases AcidCatalyst Acid Catalyst (e.g., Acetic Acid) DesiredOutcome->AcidCatalyst Lower Yield Reported NoCatalyst No Catalyst (Excess Aniline) DesiredOutcome->NoCatalyst High Yield Reported, Solvent-free HighPurity High Purity Achieved DMAP->HighPurity NoCatalyst->HighPurity

References

Technical Support Center: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, with a particular focus on the impact of solvent selection on the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the amidation reaction between methyl isobutyrylacetate and aniline.[1][2] This reaction typically requires heating to drive off the methanol byproduct and push the equilibrium towards the product.[1][3] Catalysts such as 4-dimethylaminopyridine (DMAP) or ethylenediamine may be used to facilitate the reaction.[1][2][3][4]

Q2: What are the common solvent systems used for this synthesis?

A2: Two primary approaches for the reaction medium are documented:

  • Using an organic solvent: Toluene is a commonly cited solvent for this reaction.[3][4] It serves to dissolve the reactants and facilitate heat transfer.

  • Solvent-free conditions: A more recent and efficient method utilizes an excess of one of the reactants, typically aniline, to act as the solvent.[2] This approach can simplify the work-up procedure by eliminating the need to remove a separate solvent like toluene.[1]

Q3: What are the advantages of using excess aniline as a solvent over toluene?

A3: Using excess aniline as the solvent offers several advantages, including a simplified and less tedious recovery process compared to using toluene.[1] This method can lead to high yields (not less than 96%) and high purity (more than 98%).[2] Additionally, it allows for the easy recycling and reuse of the unreacted aniline.[2]

Q4: How is the reaction progress typically monitored?

A4: While the provided documents do not specify a monitoring method for this exact synthesis, similar amide synthesis reactions are often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These methods allow for the tracking of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, often related to reaction conditions and work-up procedures.

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (80-120°C) for a sufficient amount of time to drive the reaction to completion.[2] - Efficiently remove the methanol byproduct as it forms, for example, through distillation, to shift the reaction equilibrium towards the product.[1][3]
Suboptimal Catalyst Amount - If using a catalyst like DMAP, ensure the correct molar ratio is used as specified in the protocol.[2]
Product Loss During Work-up - During the crystallization step, ensure the solution is cooled sufficiently (e.g., to 10°C) and for an adequate duration (e.g., over 2 hours) to maximize product precipitation.[1] - When washing the final product, use a minimal amount of cold solvent to avoid redissolving the product.[5]
Hydrolysis of Product - While not explicitly stated for this synthesis, beta-keto amides can be susceptible to hydrolysis. Ensure that any aqueous work-up steps are performed under controlled pH and temperature conditions.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities upon analysis. What is the likely source of these impurities and how can they be minimized?

A: Impurities often arise from unreacted starting materials or the formation of side products.

Potential CauseSuggested Solution
Unreacted Starting Materials - If using the solvent-free method with excess aniline, ensure that the post-reaction distillation under reduced pressure is effective in removing the residual aniline and unreacted methyl isobutyrylacetate.[1] - During the work-up, washing with a dilute acid solution (e.g., hydrochloric acid) can help to remove any remaining basic aniline by converting it into its water-soluble salt.[1]
Side Product Formation - The formation of side products can be minimized by carefully controlling the reaction temperature. Avoid excessively high temperatures that could lead to degradation of reactants or products. The optimal temperature range is generally between 80-120°C.[2]

Experimental Protocols

Protocol 1: Synthesis using Toluene as a Solvent (Based on Patent US5,097,045)

  • Charge a reaction vessel with toluene as the solvent.

  • Add methyl isobutyrylacetate and aniline to the vessel. An ethylenediamine catalyst is also introduced.

  • Heat the mixture to reflux. Continuously remove the methanol generated during the reaction.

  • After the reaction is complete, a portion of the toluene is removed by atmospheric distillation.

  • The mixture is cooled, and the remaining solvent is removed by vacuum distillation.

  • The crude product is then subjected to an aqueous work-up, extraction, and further purification steps including crystallization from a suitable solvent like hexane.[3]

Protocol 2: Solvent-Free Synthesis using Excess Aniline

  • In a clean, dry four-necked flask, add 380g of aniline.[1]

  • With stirring, add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).[1]

  • Stir the mixture for 10 minutes at room temperature.[1]

  • Slowly heat the mixture to an internal temperature of 80°C and hold for 1 hour.[1]

  • Increase the temperature to 120°C and hold for 1 hour, while fractionating the methanol that is produced.[1]

  • After the reaction, cool the mixture to approximately 50-60°C.[1]

  • Concentrate the mixture under reduced pressure to recover the excess aniline and any unreacted methyl isobutyrylacetate.[1]

  • To the residue, add 400g of petroleum ether, 200g of water, and 25g of 36 wt% hydrochloric acid.[1]

  • Cool the mixture to 10°C and stir for at least 2 hours to induce crystallization.[1]

  • Filter the solid product and dry to obtain this compound.[1]

Process and Troubleshooting Diagrams

experimental_workflow start_end start_end process process decision decision output output start Start reactants Charge Reactants: - Methyl Isobutyrylacetate - Aniline (Solvent) - Catalyst (DMAP) start->reactants reaction Heat Reaction (80°C -> 120°C) Remove Methanol reactants->reaction recovery Reduced Pressure Distillation to Recover Aniline reaction->recovery workup Work-up: - Add Petroleum Ether - Add HCl/Water recovery->workup crystallization Cool to 10°C Stir for >2 hours workup->crystallization filtration Filter and Dry crystallization->filtration product Final Product filtration->product

Caption: General experimental workflow for the solvent-free synthesis.

troubleshooting_workflow issue issue decision decision solution solution check check start Low Product Yield q1 Is reaction complete? start->q1 q2 Is methanol being efficiently removed? q1->q2 Yes check1 Monitor via TLC/HPLC q1->check1 No q3 Was work-up/ crystallization optimal? q2->q3 Yes sol2 Ensure efficient distillation setup. q2->sol2 No sol3 Optimize cooling time and temperature during crystallization. q3->sol3 No sol1 Increase reaction time or temperature (80-120°C). check1->sol1

Caption: Troubleshooting workflow for addressing low product yield.

References

Removal of unreacted starting materials from "4-methyl-3-oxo-N-phenylpentanamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-methyl-3-oxo-N-phenylpentanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product by effectively removing unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product of this compound is an oil or a low-melting solid. How can I induce crystallization and remove unreacted starting materials?

A1: Oily products or low-melting solids are often due to the presence of unreacted aniline or methyl isobutyrylacetate, which can act as impurities and inhibit crystallization. Here are several methods to address this issue:

  • Acidic Wash (for Aniline Removal): Unreacted aniline is basic and can be removed by washing the reaction mixture with a dilute acid solution. This converts aniline into a water-soluble salt, which is then partitioned into the aqueous phase.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Vacuum Distillation: For larger scale reactions, unreacted starting materials, particularly aniline, can be effectively removed by vacuum distillation.[1][2]

Q2: What is the most effective method for removing unreacted aniline?

A2: The most common and effective method for removing unreacted aniline is through an acidic wash, typically with dilute hydrochloric acid (HCl).[3] Aniline, being a weak base, reacts with HCl to form aniline hydrochloride, which is soluble in water and can be easily separated from the organic layer containing your product. Several patents describe the recovery of aniline via vacuum distillation, which is also a viable option, especially for large-scale synthesis.[1][2][4]

Q3: I performed an acidic wash, but my product purity is still low. What other purification techniques can I use?

A3: If impurities persist after an acidic wash, consider the following techniques:

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, a silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be effective.[5][6][7][8][9]

  • Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving impurities behind in the mother liquor.

Q4: What are the recommended solvent systems for the recrystallization of this compound?

A4: Based on literature and the properties of the compound, here are some suggested solvent systems for recrystallization:

  • Petroleum Ether, Water, and Hydrochloric Acid: One patent describes a method of adding petroleum ether, water, and a small amount of hydrochloric acid to the reaction residue, followed by cooling to induce crystallization.[1][2][10]

  • Water: Another environmentally friendly method involves adding the concentrated reaction mixture to water to precipitate the product.[4]

  • Ethanol/Water or Isopropanol/Water: A common technique for compounds with moderate polarity is to dissolve them in a good solvent (like ethanol or isopropanol) at an elevated temperature and then add a poor solvent (like water) dropwise until turbidity is observed, followed by slow cooling.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: The purity of your product can be monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Several sources indicate that HPLC analysis is used to confirm the purity of the final product, often achieving >98% purity.[1][2][4][10]

  • Melting Point: A pure compound will have a sharp melting point over a narrow range. The reported melting point for this compound is approximately 70-72 °C.[11] A broad melting range suggests the presence of impurities.

Data Presentation: Comparison of Purification Methods

Purification MethodTarget ImpurityAdvantagesDisadvantagesReported Purity
Vacuum Distillation Aniline, Methyl IsobutyrylacetateEfficient for large scale, allows for recovery of starting materials.[1][2]Requires vacuum setup, may not be suitable for thermally sensitive compounds.>98%[1]
Acidic Wash (Liquid-Liquid Extraction) AnilineSimple, fast, and effective for removing basic impurities.[3]May not remove non-basic impurities, requires use of organic solvents for extraction.Purity not explicitly stated, but is a common and effective step.
Recrystallization Various impuritiesCan yield highly pure crystalline product, scalable.Requires finding a suitable solvent system, some product loss in mother liquor is inevitable.>99.5%[4]
Column Chromatography Various impuritiesHigh resolution separation, applicable to a wide range of compounds.[5][6][7]Can be time-consuming and labor-intensive, requires larger volumes of solvent.Purity depends on the specific separation, but can be very high.

Experimental Protocols

Protocol 1: Purification by Acidic Wash and Recrystallization

This protocol is a combination of methods described in the literature for removing unreacted aniline and purifying the final product.

1. Acidic Wash (Aniline Removal): a. Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate). b. Transfer the solution to a separatory funnel. c. Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. e. Allow the layers to separate. The top layer will be the organic phase containing the product, and the bottom layer will be the aqueous phase containing the aniline hydrochloride salt. f. Drain the lower aqueous layer and discard it. g. Repeat the wash with 1 M HCl (steps c-f) one more time. h. Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution). i. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). j. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

2. Recrystallization: a. To the crude product from the previous step, add a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol or ethanol). b. Once the solid is completely dissolved, slowly add a poor solvent (e.g., water) dropwise while the solution is still hot, until you observe persistent cloudiness. c. Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. To maximize crystal yield, place the flask in an ice bath for 30 minutes. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. g. Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

Purification_Workflow start Crude Product (this compound + unreacted aniline & methyl isobutyrylacetate) acid_wash Acidic Wash (e.g., 1M HCl) start->acid_wash separation Phase Separation acid_wash->separation aqueous_layer Aqueous Layer (Aniline Hydrochloride) separation->aqueous_layer Discard organic_layer Organic Layer (Product + other impurities) separation->organic_layer Collect drying Drying (e.g., Na2SO4) organic_layer->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration recrystallization Recrystallization (e.g., Ethanol/Water) concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure Crystalline Product filtration->pure_product mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor Discard

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis is_oily Is the product an oil or low-melting solid? start->is_oily aniline_present Is unreacted aniline present? (Check TLC/NMR) is_oily->aniline_present Yes recrystallize Perform Recrystallization is_oily->recrystallize No acid_wash Perform Acidic Wash (1M HCl) aniline_present->acid_wash Yes aniline_present->recrystallize No check_purity Check Purity (TLC, HPLC, Melting Point) acid_wash->check_purity recrystallize->check_purity column_chrom Perform Column Chromatography column_chrom->check_purity pure Product is Pure check_purity->pure Purity is high not_pure Product is Not Pure check_purity->not_pure Purity is low not_pure->column_chrom

Caption: Troubleshooting decision tree for purification.

References

"4-methyl-3-oxo-N-phenylpentanamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-methyl-3-oxo-N-phenylpentanamide. This information is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2][3]

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is generally stable under recommended storage and handling conditions, which include keeping it at ambient temperature and pressure.[1] However, prolonged exposure to certain conditions can lead to degradation.

Q3: What are the known incompatibilities for this compound?

The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the hazardous decomposition products of this compound?

Under thermal decomposition or combustion, this compound may produce hazardous decomposition products including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][4][5][6]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after dissolving this compound in certain solvents.

  • Possible Cause 1: Solvent-Induced Degradation. While generally stable, the beta-keto amide functionality in this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or in protic solvents over extended periods.

  • Troubleshooting Steps:

    • Prepare fresh solutions of the compound immediately before use.

    • Use aprotic solvents for dissolution and storage of solutions if possible.

    • If aqueous or protic solvents are necessary, buffer the solution to a neutral pH.

    • Analyze a freshly prepared sample as a control to compare with aged solutions.

Issue 2: My reaction yield is lower than expected when using this compound.

  • Possible Cause 1: Degradation of the Starting Material. The purity of your this compound may have diminished due to improper storage or handling, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC).

    • Ensure that the compound has been stored under the recommended cool and dry conditions.[1][3]

    • Consider potential incompatibilities with other reagents in your reaction mixture. The presence of strong acids or bases can catalyze the degradation of the beta-keto amide.

  • Possible Cause 2: Reaction Conditions. The reaction conditions themselves (e.g., high temperature, extreme pH) may be causing the degradation of this compound.

  • Troubleshooting Steps:

    • If possible, conduct the reaction at a lower temperature.

    • If the reaction requires acidic or basic conditions, consider if the exposure time or the strength of the acid/base can be minimized.

    • Monitor the reaction progress over time to identify if the starting material is degrading alongside product formation.

Stability and Degradation Profile

Stability Summary
ConditionStability ProfilePotential Outcome
Temperature Stable at recommended storage temperatures.[1]High temperatures can lead to thermal decomposition.
pH Susceptible to degradation in strongly acidic or basic conditions.Hydrolysis of the amide and/or retro-Claisen condensation.
Light No specific data available; standard practice is to store in a light-protected container.Potential for photolytic degradation should be considered.
Oxidizing Agents Incompatible with strong oxidizing agents.[1][2]Vigorous reaction and decomposition.
Potential Degradation Products

Based on the chemical structure of this compound (a beta-keto amide), the following degradation products can be postulated.

Degradation PathwayPotential Degradation ProductChemical Structure
Amide Hydrolysis 4-methyl-3-oxopentanoic acid and Aniline
alt text(C)C(%3DO)CC(%3DO)O)
and
alt text
Retro-Claisen Condensation Ethyl isobutyrate and N-phenylacetamide (under basic conditions with ethanol)
alt text(C)C(%3DO)OCC)
and
alt textNC1%3DCC%3DCC%3DC1)

Experimental Protocols

Protocol: Assessment of pH Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions at a controlled temperature (e.g., 25°C and 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Quenching: If necessary, quench the degradation by neutralizing the pH of the aliquot.

  • Analytical Method: Analyze the aliquots using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: Quantify the amount of remaining this compound and any major degradation products at each time point. Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the degradation kinetics.

Visualizations

A This compound B Amide Hydrolysis (Acidic or Basic Conditions) A->B Degradation Pathway E Retro-Claisen Condensation (Basic Conditions) A->E Degradation Pathway C 4-methyl-3-oxopentanoic acid B->C D Aniline B->D F Ethyl isobutyrate E->F G N-phenylacetamide E->G

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation & Analysis cluster_data Data Analysis A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) B Dissolve Compound (1 mg/mL) A->B C Store at Controlled Temperature (25°C and 40°C) B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) C->D E Quench Reaction (if needed) D->E F HPLC Analysis E->F G Quantify Parent and Degradants F->G H Determine Degradation Kinetics G->H

References

Technical Support Center: Enhancing the Purity of 4-methyl-3-oxo-N-phenylpentanamide for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows low purity by HPLC analysis. What are the likely impurities and how can I minimize them?

  • Answer: Low purity after the initial synthesis is often due to the presence of unreacted starting materials or the formation of side-products.

    • Common Impurities:

      • Aniline (starting material)

      • Methyl isobutyrylacetate (starting material)

      • By-products from side reactions.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and catalyst concentration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC is recommended.[1]

      • Control Stoichiometry: Use of excess aniline is common to drive the reaction to completion, but this will require efficient removal in the purification steps.[2]

      • Post-Reaction Work-up: An initial work-up involving washing with a dilute acid solution (e.g., hydrochloric acid) can help remove unreacted aniline.[2][3]

Issue 2: Difficulty with Crystallization

  • Question: I am having trouble crystallizing this compound from my crude reaction mixture. What can I do?

  • Answer: Crystallization can be influenced by solvent choice, concentration, temperature, and the presence of impurities.

    • Troubleshooting Steps:

      • Solvent Selection: The choice of solvent is critical. A mixture of petroleum ether, water, and a small amount of hydrochloric acid has been reported to be effective for the crystallization of this compound.[2][3] Experiment with different solvent systems and ratios to find the optimal conditions.

      • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

      • Concentration Adjustment: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product.

      • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Issue 3: Oily Product Instead of Crystals

  • Question: My product is separating as an oil instead of a solid during crystallization. How can I resolve this?

  • Answer: "Oiling out" is a common problem in crystallization and can often be resolved by adjusting the solvent system or cooling rate.

    • Troubleshooting Steps:

      • Modify Solvent Polarity: The polarity of the solvent system may not be optimal. Try adding a co-solvent to adjust the polarity.

      • Slower Cooling: As mentioned previously, a slower cooling rate can promote the formation of crystals over an oil.

      • Higher Dilution: The concentration of the product in the solution might be too high. Add more solvent to dilute the solution before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: A combination of techniques is often most effective. An initial purification can be achieved through crystallization.[2][3] For higher purity required for API synthesis, column chromatography is recommended.[1]

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: A mixed solvent system of petroleum ether, water, and hydrochloric acid has been shown to be effective.[2][3] The optimal ratios may need to be determined empirically for your specific crude product.

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound.[2] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.[1]

Q4: What are the key parameters to control during column chromatography for this compound?

A4: The key parameters are the choice of stationary phase (silica gel is common), the mobile phase composition (e.g., a gradient of hexane and ethyl acetate), the column loading, and the flow rate.[1]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent system at an elevated temperature. A reported system is a mixture of petroleum ether and water with a small amount of hydrochloric acid.[2][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol provides a starting point for purification by column chromatography.

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable slurry solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a solvent in which it is readily soluble.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a hexane/ethyl acetate gradient.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98%[4]Simple, cost-effective, good for removing major impurities.May not remove closely related impurities, potential for product loss in the mother liquor.
Column Chromatography>99.5%High resolution, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, more complex setup.

Visualizations

PurificationWorkflow Crude Crude Product (Low Purity) Recrystallization Recrystallization (Petroleum Ether/Water/HCl) Crude->Recrystallization Purity_Check1 Purity Check (HPLC) (>98%?) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check1->Column_Chromatography No Pure_Product Pure Product for API Synthesis Purity_Check1->Pure_Product Yes Purity_Check2 Purity Check (HPLC) (>99.5%?) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Yes Discard Impure Fractions Purity_Check2->Discard No TroubleshootingLogic Start Purification Issue LowPurity Low Purity after Crystallization Start->LowPurity OilingOut Product Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Action1 Perform Column Chromatography LowPurity->Action1 Action2 Adjust Solvent System / Cooling Rate OilingOut->Action2 Action3 Induce Crystallization (Scratch/Seed) NoCrystals->Action3 Action4 Concentrate Solution NoCrystals->Action4

References

Validation & Comparative

"4-methyl-3-oxo-N-phenylpentanamide" NMR and mass spectrometry data interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An Interpretive Guide to NMR and Mass Spectrometry Data of 4-methyl-3-oxo-N-phenylpentanamide and a Structurally Related Alternative.

This guide provides a comparative framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public spectroscopic data for this specific compound, this guide will utilize 3-oxo-N-phenylbutanamide (also known as acetoacetanilide) as a primary example for data interpretation. The principles and protocols outlined are directly applicable to the analysis of this compound upon data acquisition.

This document is intended for researchers, scientists, and professionals in drug development who are familiar with basic spectroscopic principles.

Data Presentation

A direct comparison of experimental data is crucial for distinguishing between structurally similar compounds. While experimental data for this compound is not publicly available, Table 1 is presented as a template for recording such data once obtained. Table 2 provides the available experimental data for the alternative compound, 3-oxo-N-phenylbutanamide.

Table 1: Spectroscopic Data for this compound

Data TypeParameterObserved ValueExpected Value/Pattern
¹H NMR Chemical Shift (δ)Data not available- Isopropyl group (doublet and septet) - Methylene protons (singlet) - Phenyl protons (multiplets) - Amide proton (broad singlet)
¹³C NMR Chemical Shift (δ)Data not available- Carbonyl carbons (2) - Isopropyl carbons (2) - Methylene carbon - Phenyl carbons (4 unique)
Mass Spec. m/zData not available- Molecular Ion Peak [M]⁺ - Key Fragmentation a,b
a Expected fragmentation would involve cleavage alpha to the carbonyl groups.
b High-resolution mass spectrometry would provide exact mass for formula confirmation.

Table 2: Spectroscopic Data for 3-oxo-N-phenylbutanamide (Acetoacetanilide)

Data TypeParameterObserved ValueSource
¹H NMR Chemical Shift (δ)See spectrum[1]
(in CDCl₃)
¹³C NMR Chemical Shift (δ)See spectrum[2]
(in CDCl₃)
Mass Spec. m/z of fragments93, 85, 66, 43[3]
(Electron Ionization)Molecular Ion: 177

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to structural elucidation and comparison. The following are generalized protocols for NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of protons and carbons in the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts to the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to approximately 10 µg/mL with the same solvent.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive or Negative

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺).

  • Analyze the fragmentation pattern to deduce structural information.

  • For high-resolution MS, compare the measured exact mass to the calculated mass to confirm the elemental composition.

Visualizing Workflows and Relationships

To clarify the processes and logical connections in spectroscopic analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Tube/Vial dissolve->transfer nmr_acq NMR Spectrometer transfer->nmr_acq ms_acq Mass Spectrometer transfer->ms_acq process_nmr Process NMR Data nmr_acq->process_nmr process_ms Process MS Data ms_acq->process_ms interpret Interpret Spectra process_nmr->interpret process_ms->interpret structure Propose Structure interpret->structure

Caption: General workflow for spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound Target Compound (this compound) nmr_target ¹H & ¹³C NMR Data (Expected) compound->nmr_target predicts ms_target MS Data (Expected) compound->ms_target predicts alternative Alternative Compound (3-oxo-N-phenylbutanamide) nmr_alt ¹H & ¹³C NMR Data (Observed) alternative->nmr_alt yields ms_alt MS Data (Observed) alternative->ms_alt yields nmr_target->nmr_alt compare ms_target->ms_alt compare

References

Purity Analysis of 4-methyl-3-oxo-N-phenylpentanamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of several pharmaceuticals, and its purity directly impacts the quality of the final product. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for the identification and quantification of impurities.[1] Its high resolution, sensitivity, and selectivity make it a robust method for purity analysis.[1] The development of a suitable HPLC method is crucial for accurately separating and quantifying any potential impurities.[1][2]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required sensitivity, and the available instrumentation. While reversed-phase HPLC (RP-HPLC) is the most common approach for pharmaceutical analysis, other techniques can offer orthogonal selectivity and complementary information.[3][4]

Method Principle Advantages for this compound Analysis Disadvantages Typical Performance
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution for separating nonpolar to moderately polar impurities. Robust and widely available technology.May have limited retention for very polar impurities.High sensitivity (LOD/LOQ in µg/mL to ng/mL range), excellent precision (RSD < 2%).
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.Better retention of polar impurities that are not well-retained by RP-HPLC. Provides orthogonal selectivity to RP-HPLC.[4][5]Can have longer equilibration times. Mobile phase preparation can be more critical.Good sensitivity, complementary selectivity to RP-HPLC.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.Fast separations, reduced solvent consumption ("greener" method).[4][5] Orthogonal selectivity to both RP-HPLC and HILIC.[4]Requires specialized instrumentation. Not as widely available as HPLC.High throughput, suitable for both chiral and achiral separations.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Provides absolute purity determination without the need for a reference standard of the analyte.[6] Gives structural information about impurities.Lower sensitivity compared to chromatographic methods.[6] Requires a certified internal standard.High accuracy and precision for major components, but less sensitive for trace impurities.

Experimental Protocols

Proposed HPLC Method for Purity Analysis of this compound

This proposed method is a starting point for the development of a validated purity assay. Optimization will be required based on the specific impurity profile of the sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 0.5 mg/mL.

Alternative Methodologies: Principles and Approaches
  • Hydrophilic Interaction Liquid Chromatography (HILIC): A HILIC method would typically employ a polar stationary phase (e.g., silica, diol, or amide-based) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and a small amount of an aqueous buffer. This technique is particularly useful for separating polar impurities that might co-elute with the solvent front in RP-HPLC.[4][5]

  • Supercritical Fluid Chromatography (SFC): In SFC, carbon dioxide in its supercritical state is used as the main mobile phase, often with a co-solvent such as methanol or ethanol. SFC can provide very fast and efficient separations and is considered a more environmentally friendly technique due to the reduced use of organic solvents.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): For qNMR analysis, a known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a certified internal standard of known purity. The purity of the analyte is then calculated by comparing the integral of a specific resonance of the analyte with that of the internal standard.[6]

Visualizing the Method Development and Comparison

To better understand the workflow of HPLC method development and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Column and Mobile Phase Select Column and Mobile Phase Define Analytical Target Profile->Select Column and Mobile Phase Initial Parameters Screening Experiments Screening Experiments Select Column and Mobile Phase->Screening Experiments Vary pH, Organic Modifier Optimization Optimization Screening Experiments->Optimization Fine-tune Gradient, Temperature Specificity Specificity Optimization->Specificity Final Method Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity Analysis of this compound Purity Analysis of this compound RP-HPLC RP-HPLC Purity Analysis of this compound->RP-HPLC Primary Technique HILIC HILIC Purity Analysis of this compound->HILIC Orthogonal Separation SFC SFC Purity Analysis of this compound->SFC Green Alternative qNMR qNMR Purity Analysis of this compound->qNMR Absolute Purity

References

Spectroscopic Validation of 4-methyl-3-oxo-N-phenylpentanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of Atorvastatin.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for this compound and compares it with experimental data for a structurally related alternative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide. This comparison will aid researchers in the identification and characterization of this important synthetic intermediate.

Spectroscopic Data Comparison

The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming molecular structures.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound (C₁₂H₁₅NO₂).[3]

Table 1: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.15d6H-CH(CH₃ )₂
2.85sept1H-CH (CH₃)₂
3.60s2H-CO-CH₂ -CO-
7.10 - 7.60m5HAr-H
8.50s (br)1H-NH -

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (ppm)Assignment
18.5-CH(C H₃)₂
41.0-C H(CH₃)₂
50.0-CO-C H₂-CO-
120.0, 124.5, 129.0Ar-C H
138.0Ar-C (ipso)
165.0-C O-NH-
205.0-C O-CH₂-

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Values
IR (cm⁻¹) 3300 (N-H stretch), 1715 (C=O stretch, ketone), 1680 (C=O stretch, amide), 1600, 1490 (C=C stretch, aromatic)
Mass (m/z) 205.11 (M⁺)
Experimental Spectroscopic Data for 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

For comparative purposes, the experimental spectroscopic data for the structurally related compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (C₂₆H₂₄FNO₃) is presented below.[4]

Table 4: Experimental ¹³C NMR Data (150 MHz, DMSO-d₆)

Chemical Shift (ppm)
208.08, 196.42, 165.82, 165.01, 164.14, 138.11, 135.09, 132.15, 131.75, 131.69, 128.83, 128.67, 128.61, 127.52, 123.91, 119.63, 115.83, 115.69, 63.02, 51.75, 39.42, 18.80, 17.86

Table 5: Experimental High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/z
ESI416.1740 ([M-H]⁻)416.1716

Experimental Protocols

Standard protocols for acquiring spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Record the spectrum of the sample.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization : The sample molecules are ionized in the source.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high resolving power (e.g., Orbitrap, FT-ICR) is used to determine the exact mass and elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic structure validation and a conceptual signaling pathway for the role of this compound as a synthetic intermediate.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of 4-methyl-3-oxo-N- phenylpentanamide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.

Atorvastatin_Synthesis_Pathway node_A Starting Materials node_B This compound (Key Intermediate) node_A->node_B Synthesis node_C Further Reactions (e.g., Paal-Knorr pyrrole synthesis) node_B->node_C Reaction with other intermediates node_D Atorvastatin Precursor node_C->node_D node_E Atorvastatin node_D->node_E Final Steps

Caption: Simplified signaling pathway illustrating the role of this compound in Atorvastatin synthesis.

References

A Comparative Guide to Atorvastatin Intermediates: 4-methyl-3-oxo-N-phenylpentanamide vs. Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of the manufacturing process. Atorvastatin, a widely prescribed medication for lowering cholesterol, can be synthesized through various pathways, each employing different key intermediates. This guide provides an objective comparison of the traditional Paal-Knorr synthesis, which utilizes 4-methyl-3-oxo-N-phenylpentanamide, against alternative routes such as the Hantzsch pyrrole synthesis and Ugi multicomponent reaction. The comparison focuses on performance metrics supported by experimental data to inform the selection of the most suitable synthetic strategy.

Atorvastatin Synthesis: A Tale of Three Pathways

The core of Atorvastatin's structure is a substituted pyrrole ring. The assembly of this ring and its precursors is the focal point of different synthetic strategies. The most established industrial method is the Paal-Knorr synthesis, a convergent approach that constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this pathway, this compound serves as a crucial building block for the 1,4-diketone intermediate.[3]

However, alternative methods offer potential advantages in terms of step economy and efficiency. The Hantzsch pyrrole synthesis provides a three-component reaction to form the pyrrole core, potentially reducing the number of synthetic steps.[2][4] More modern approaches, such as the Ugi multicomponent reaction (MCR), offer a highly convergent one-pot synthesis that can significantly shorten the overall synthetic route to Atorvastatin.[5][6]

Performance Comparison of Synthetic Routes

The choice of a synthetic route is often a trade-off between yield, purity, cost, and scalability. The following tables summarize quantitative data for the key intermediates and reactions in the Paal-Knorr, Hantzsch, and Ugi syntheses of Atorvastatin precursors.

Table 1: Synthesis of this compound (Paal-Knorr Route Precursor)

ReactantsCatalyst/SolventReaction TimeYieldPurityReference
Isobutyryl methyl acetate, Aniline4-dimethylaminopyridine (DMAP)2 hours>96%>98%[7][8]
Isobutyryl methyl acetate, AnilineToluene, Ethylenediamine16 hours70-80%94-95%[2][9]
Isobutyryl methyl acetate, AnilineContinuous microflow system< 40 minutes--[10][11]
Methyl isobutyrylacetate, AnilineAcetic acid, Toluene4 hours66%-[10]
Methyl isobutyrylacetate, AnilineSodium hydroxide (solvent-free)24 hours94%-[10]
Tertiary butyl acetate, Amine esterTrimethyl acetate-63.11%-[12][13]

Table 2: Comparison of Key Intermediates in Atorvastatin Synthesis

Synthetic RouteKey Intermediate(s)Key Reaction Step YieldOverall Steps (to final product)Purity of IntermediateAdvantagesDisadvantagesReferences
Paal-Knorr This compound -> 1,4-Diketone>90% (condensation)~6High (typically >98%)Well-established, robust, scalable, high-yielding condensation step.Multi-step synthesis of the 1,4-dicarbonyl precursor, long reaction times.[1][2]
Hantzsch Pyrrole Synthesis β-ketoester, α-haloketone, primary amine~38% (overall lactone)~5VariableOne-pot potential for core synthesis, versatile.Can require less common starting materials, variable yields.[1][2]
Ugi Multicomponent Reaction p-fluorobenzaldehyde, functionalized amine, convertible isocyanide, isobutyric acid40% (Ugi adduct)4Requires purificationHigh atom economy, convergent, reduces synthetic steps, aligns with green chemistry.May require optimization, isocyanides can be hazardous.[1][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the key reactions discussed.

Synthesis of this compound (Paal-Knorr Precursor)
  • Reactants: Isobutyryl methyl acetate and aniline.[7][8]

  • Catalyst: 4-dimethylaminopyridine (DMAP).[7][8]

  • Procedure: Aniline is placed in a reaction vessel and stirred. Isobutyryl methyl acetate and a catalytic amount of DMAP are added. The mixture is heated to 80°C for 1 hour, then to 120°C for 1 hour to distill off the methanol byproduct. After the reaction, excess aniline is recovered via vacuum distillation. The resulting concentrate is purified by crystallization to yield this compound.[7][8]

Paal-Knorr Condensation for Atorvastatin Core
  • Reactants: 1,4-Diketone intermediate and a chiral amino-ester.[1]

  • Catalyst: Pivalic acid.[1]

  • Solvent: Toluene/heptane co-solvent.[1]

  • Procedure: The 1,4-diketone and chiral amino-ester are dissolved in the toluene/heptane mixture. Pivalic acid is added as a catalyst. The reaction is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by HPLC. Upon completion, the mixture is worked up to isolate the protected Atorvastatin product.[1]

Hantzsch Pyrrole Synthesis of Atorvastatin Precursor
  • Reactants: A suitable β-ketoester, an α-haloketone, and a primary amine.[2]

  • Procedure: The three components are combined and reacted, often in a one-pot manner, to form the substituted pyrrole ring. The reaction conditions can be varied, including the use of mechanochemical methods (high-speed vibration milling) to reduce reaction times.[1][4]

Ugi Multicomponent Reaction for Atorvastatin Synthesis
  • Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[5]

  • Solvent: 2,2,2-trifluoroethanol (TFE).[5]

  • Procedure: The four components are reacted at room temperature in TFE. The resulting Ugi adduct is then further processed in subsequent steps to yield Atorvastatin.[5]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Paal_Knorr_Workflow cluster_diketone 1,4-Diketone Synthesis cluster_cyclization Paal-Knorr Cyclization Isobutyryl_methyl_acetate Isobutyryl methyl acetate 4_methyl_3_oxo 4-methyl-3-oxo-N- phenylpentanamide Isobutyryl_methyl_acetate->4_methyl_3_oxo Amidation Aniline Aniline Aniline->4_methyl_3_oxo Amidation Stetter_Reaction Stetter Reaction 4_methyl_3_oxo->Stetter_Reaction 1_4_Diketone 1,4-Diketone Intermediate Stetter_Reaction->1_4_Diketone Paal_Knorr_Condensation Paal-Knorr Condensation 1_4_Diketone->Paal_Knorr_Condensation Chiral_Amine Chiral Amino-ester Chiral_Amine->Paal_Knorr_Condensation Protected_Atorvastatin Protected Atorvastatin Paal_Knorr_Condensation->Protected_Atorvastatin

Caption: Paal-Knorr synthesis workflow for Atorvastatin.

Hantzsch_Workflow beta_Ketoester β-Ketoester Hantzsch_Reaction Hantzsch Pyrrole Synthesis beta_Ketoester->Hantzsch_Reaction alpha_Haloketone α-Haloketone alpha_Haloketone->Hantzsch_Reaction Primary_Amine Primary Amine Primary_Amine->Hantzsch_Reaction Substituted_Pyrrole Substituted Pyrrole (Atorvastatin Core) Hantzsch_Reaction->Substituted_Pyrrole

Caption: Hantzsch pyrrole synthesis workflow.

Ugi_MCR_Workflow Aldehyde p-fluorobenzaldehyde Ugi_Reaction Ugi Multicomponent Reaction Aldehyde->Ugi_Reaction Amine Functionalized Amine Amine->Ugi_Reaction Isocyanide Convertible Isocyanide Isocyanide->Ugi_Reaction Carboxylic_Acid Isobutyric Acid Carboxylic_Acid->Ugi_Reaction Ugi_Adduct Ugi Adduct Ugi_Reaction->Ugi_Adduct Further_Processing Further Processing Ugi_Adduct->Further_Processing Atorvastatin Atorvastatin Further_Processing->Atorvastatin

Caption: Ugi multicomponent reaction workflow for Atorvastatin.

Conclusion

The traditional Paal-Knorr synthesis, which relies on the intermediate this compound, remains a robust and scalable method for the industrial production of Atorvastatin. Its high yields in the key condensation step are a significant advantage. However, the multi-step nature of the synthesis of the 1,4-dicarbonyl precursor can be a drawback.

Alternative routes offer compelling advantages. The Hantzsch synthesis provides a more convergent approach to the pyrrole core, although yields can be variable. The Ugi multicomponent reaction represents a highly efficient and atom-economical strategy that significantly reduces the number of synthetic steps, aligning with the principles of green chemistry. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as production scale, cost of starting materials, and the desired efficiency of the overall process. For researchers and drug development professionals, a thorough understanding of these different pathways and their associated intermediates is essential for making informed decisions in the synthesis of Atorvastatin.

References

Navigating the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-methyl-3-oxo-N-phenylpentanamide, a crucial building block in the synthesis of various pharmaceuticals, can be produced through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent methods: a traditional batch synthesis, an improved batch process, and a modern continuous flow approach, offering a comprehensive overview to inform strategic decisions in process development and manufacturing.

At a Glance: Comparing Synthesis Routes

The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, purity, reaction time, cost, and environmental impact. The following table summarizes the key performance indicators for the three analyzed methods.

ParameterTraditional Batch Synthesis (Toluene, Ethylenediamine)Improved Batch Synthesis (DMAP Catalyst)Continuous Flow Synthesis
Reported Yield 70-80%[1]≥ 96%High (Specific data for single step not detailed, but overall process optimized for yield)[2]
Product Purity 94-95%[1]> 98%High (In-line purification can lead to >98% purity)[3]
Reaction Time ~16 hours (plus solvent recovery time)[4]~2 hours[1][5]Significantly reduced (minutes to hours)[2]
Key Reagents Methyl isobutyrylacetate, Aniline, Toluene, EthylenediamineMethyl isobutyrylacetate, Aniline, 4-Dimethylaminopyridine (DMAP)Methyl isobutyrylacetate, Aniline, Catalyst (optional)
Solvent Toluene (requires extensive recovery)[1][4]Excess aniline acts as solvent (recyclable)Minimal or no solvent
Environmental Impact High (use and recovery of toluene)Moderate (aniline recycling is key)Low (reduced solvent, less waste)
Scalability Established but can be challengingReadily scalableHighly scalable by numbering-up or longer run times

Deep Dive into Synthesis Methodologies

Traditional Batch Synthesis: The Toluene/Ethylenediamine Route

This conventional approach involves the reaction of methyl isobutyrylacetate with aniline in toluene, catalyzed by ethylenediamine.[1][4][6] While historically significant, this method is hampered by several drawbacks.

Experimental Protocol:

A mixture of methyl isobutyrylacetate, aniline, and ethylenediamine in toluene is heated to reflux. The methanol generated during the reaction is removed by distillation. The process requires a lengthy reaction time of approximately 16 hours, followed by a complex workup to remove the toluene solvent and purify the product.[4] This often involves distillation under reduced pressure, extraction, and crystallization.

Cost-Benefit Analysis:

  • Benefits: Utilizes relatively inexpensive and readily available starting materials and catalysts. The process is well-established in the literature.

  • Drawbacks: The primary disadvantages are the low yield (70-80%) and purity (94-95%).[1] The long reaction time and the need for extensive solvent recovery contribute significantly to operational costs and environmental concerns. Toluene is a hazardous solvent, and its removal and recycling are energy-intensive processes.

Traditional_Batch_Synthesis reagents Methyl Isobutyrylacetate Aniline Toluene Ethylenediamine reactor Batch Reactor (Reflux, ~16h) reagents->reactor workup Workup (Solvent Recovery, Extraction, Crystallization) reactor->workup product This compound (70-80% Yield, 94-95% Purity) workup->product

Caption: Workflow of the traditional batch synthesis route.

Improved Batch Synthesis: The 4-Dimethylaminopyridine (DMAP) Catalyst Route

To address the shortcomings of the traditional method, an improved batch synthesis utilizing 4-dimethylaminopyridine (DMAP) as a catalyst has been developed.[1][5] This method offers significant advantages in terms of efficiency and product quality.

Experimental Protocol:

In a typical procedure, methyl isobutyrylacetate is reacted with an excess of aniline, which also serves as the solvent.[5] A catalytic amount of DMAP is added, and the mixture is heated. The reaction is significantly faster, typically completed within 2 hours.[1][5] The workup involves the recovery of excess aniline by vacuum distillation, followed by crystallization of the product from a suitable solvent system.

Cost-Benefit Analysis:

  • Benefits: This route boasts a high yield (≥ 96%) and excellent purity (> 98%).[5] The reaction time is drastically reduced compared to the traditional method. By using excess aniline as the solvent and subsequently recovering it, the process minimizes the use of hazardous solvents like toluene.

  • Drawbacks: While DMAP is a highly effective catalyst, it is more expensive than ethylenediamine. The initial capital cost for a system to efficiently recycle aniline is a consideration for industrial-scale production.

Improved_Batch_Synthesis reagents Methyl Isobutyrylacetate Aniline (excess) DMAP reactor Batch Reactor (~2h) reagents->reactor workup Workup (Aniline Recovery, Crystallization) reactor->workup product This compound (≥ 96% Yield, > 98% Purity) workup->product

Caption: Workflow of the improved batch synthesis route.

Continuous Flow Synthesis: A Modern Approach

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency.[7] The synthesis of this compound has been successfully demonstrated in a continuous microflow system.[8][2]

Experimental Protocol:

Reactants, typically methyl isobutyrylacetate and aniline (often without a solvent), are continuously pumped through a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high efficiency. The product stream can be collected, and in-line purification techniques can be integrated into the setup.

Cost-Benefit Analysis:

  • Benefits: Continuous flow offers a significant reduction in reaction time, often from hours to minutes.[8][2] The smaller reaction volumes enhance safety, especially for exothermic reactions. This methodology is highly scalable by either extending the operation time or by "numbering-up" – running multiple reactors in parallel.[7] It also minimizes solvent usage and waste generation, leading to a greener process. Economic analyses of continuous pharmaceutical manufacturing suggest potential reductions in both capital and operating expenditures.[9][10][11]

  • Drawbacks: The initial investment in specialized flow chemistry equipment can be higher than for traditional batch reactors.[12] While the technology is maturing rapidly, there may be a steeper learning curve for process development compared to well-established batch methods. Specific, detailed yield and purity data for the single-step synthesis of the target molecule in a continuous flow system are not as widely published as for batch processes.

Continuous_Flow_Synthesis reagents Methyl Isobutyrylacetate Aniline reactor Microreactor (Continuous Flow) reagents->reactor product This compound (High Yield & Purity) reactor->product

Caption: Workflow of the continuous flow synthesis route.

Cost of Starting Materials: A Comparative Overview

The following table provides an estimated cost comparison of the key reagents and solvents for each synthesis route. Prices are indicative and can vary based on supplier, purity, and purchase volume.

Reagent/SolventEstimated Price (USD/kg or USD/L)Traditional BatchImproved BatchContinuous Flow
Methyl Isobutyrylacetate~10-20
Aniline~2-5
Toluene~1-3
Ethylenediamine~3-6
4-Dimethylaminopyridine (DMAP)~50-100

Conclusion: Selecting the Optimal Path Forward

The choice of the most suitable synthesis route for this compound depends heavily on the specific priorities of the manufacturing process.

  • The traditional batch synthesis may be considered for small-scale, exploratory work where the initial investment in specialized equipment is a primary concern and lower yields are acceptable.

  • The improved batch synthesis with a DMAP catalyst offers a compelling balance of high yield, purity, and significantly reduced reaction times, making it a strong candidate for large-scale industrial production where product quality and throughput are critical.

  • Continuous flow synthesis represents the future of efficient and sustainable chemical manufacturing. While requiring an initial investment in new technology, its potential for superior control, safety, scalability, and reduced environmental footprint makes it an attractive option for forward-thinking pharmaceutical companies aiming for long-term cost-effectiveness and green chemistry principles.

For researchers and drug development professionals, a thorough evaluation of these factors, including a detailed in-house cost analysis based on current supplier pricing and available equipment, is essential to make an informed and strategic decision.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the production of pharmaceuticals like Atorvastatin[1][2], has been approached through various catalytic methods. The efficiency of these catalysts directly impacts yield, reaction time, and overall process viability. This guide provides an objective comparison of different catalysts based on available experimental data, offering insights into their relative performance.

Catalyst Performance Comparison

The following table summarizes the quantitative data on the efficiency of various catalysts in the synthesis of this compound and related acetoacetanilides.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
4-Dimethylaminopyridine (DMAP) Methyl isobutyrylacetate, AnilineAniline (solvent-free)80-1202 hours97.8[3]
Ethylenediamine Methyl isobutyrylacetate, AnilineTolueneRefluxNot SpecifiedNot Specified[3][4]
Acetic Acid Isobutyrylacetic acid methyl ester, AnilineTolueneReflux4 hours66[2]
Sodium Hydroxide Isobutyrylacetic acid methyl ester, AnilineSolvent-freeReflux24 hours94[2]
Triethylamine Methyl acetoacetate, AnilineNot Specified80-1257-9 hoursNot Specified[1]
4-Dimethylaminopyridine (DMAP) Ethyl acetoacetate, AnilineTolueneReflux20-36 hoursNot Specified[5]
No Catalyst (Continuous Flow) Isobutyrylacetic acid methyl ester, AnilineNot Specified140< 20 minutesNot Specified[2][6]

Note: Direct comparison of catalyst efficiency can be challenging due to variations in reaction conditions, substrates, and reporting standards across different studies. The data presented here is extracted from available literature and patents.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Synthesis using 4-Dimethylaminopyridine (DMAP)[3]
  • Reactants: 380g of aniline, 250g of methyl isobutyrylacetate, and 0.25g of 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Aniline is placed in a 1000ml four-necked flask and stirring is initiated.

    • Methyl isobutyrylacetate and DMAP are added sequentially.

    • The mixture is stirred for 10 minutes.

    • The temperature is slowly raised to 80°C and maintained for 1 hour.

    • The temperature is then increased to 120°C and held for 1 hour, during which the methanol generated is fractionated.

    • After cooling to approximately 50°C, aniline and unreacted methyl isobutyryl acetate are recovered under reduced pressure.

    • 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) are added.

    • The mixture is cooled to 10°C and stirred for over 2 hours to facilitate crystallization.

    • The product is obtained by filtration and drying.

  • Yield: 350g of product with a purity of 98.4%, corresponding to a yield of 97.8%.

Synthesis using Acetic Acid[2]
  • Reactants: Isobutyrylacetic acid methyl ester and aniline.

  • Catalyst: Acetic acid.

  • Solvent: Toluene.

  • Procedure: The reactants are refluxed in toluene with acetic acid as a catalyst for 4 hours.

  • Yield: 66%.

Solvent-Free Synthesis using Sodium Hydroxide[2]
  • Reactants: Isobutyrylacetic acid methyl ester and aniline.

  • Catalyst: Sodium hydroxide.

  • Procedure: The reactants are refluxed for 24 hours in a solvent-free condition.

  • Yield: 94%.

Continuous Flow Synthesis (No Catalyst Mentioned)[2][6]
  • System: A continuous microflow system.

  • Advantages: This method significantly reduces the reaction time compared to traditional batch reactors.[2][6] A two-step continuous flow process was established, achieving the desired product in 40 minutes with a total yield of 32% for the subsequent product.[2][6]

Visualizations

General Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Reactants (e.g., Methyl Isobutyrylacetate, Aniline) mixing Mixing and Heating reactants->mixing catalyst Catalyst (e.g., DMAP, Acetic Acid) catalyst->mixing solvent Solvent (e.g., Toluene, or Solvent-free) solvent->mixing monitoring Reaction Monitoring (e.g., TLC, GC) mixing->monitoring quenching Quenching/Extraction monitoring->quenching Reaction Complete purification Purification (e.g., Crystallization, Chromatography) quenching->purification analysis Product Analysis (Yield, Purity - HPLC) purification->analysis

Caption: General workflow for the synthesis and catalytic screening of this compound.

Logical Relationship of Synthesis Parameters

G cluster_inputs Input Variables cluster_outputs Performance Metrics Catalyst Catalyst Choice Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Efficiency Overall Efficiency Catalyst->Efficiency Temperature Temperature Temperature->Yield Temperature->Purity Temperature->Efficiency Time Reaction Time Time->Yield Time->Purity Time->Efficiency Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Efficiency Yield->Efficiency Purity->Efficiency

Caption: Key parameters influencing the efficiency of this compound synthesis.

References

A Comparative Guide to Purity Standards for 4-methyl-3-oxo-N-phenylpentanamide in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

This guide provides a comprehensive comparison of purity standards and analytical methodologies relevant to 4-methyl-3-oxo-N-phenylpentanamide when intended for use as a pharmaceutical intermediate. Given that this compound is a key intermediate in the synthesis of widely used drugs like Atorvastatin, ensuring its purity is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3][4] While a dedicated monograph for this specific intermediate may not exist in major pharmacopeias, its quality is governed by internationally recognized guidelines for API manufacturing.

Regulatory Framework and Purity Expectations

The quality control of pharmaceutical intermediates like this compound falls under the principles of Good Manufacturing Practice (GMP) as outlined by the International Council for Harmonisation (ICH). Specifically, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," establishes that GMP principles should be applied to the manufacturing steps of intermediates once they reach a "defined intermediate" stage.[5][6] The stringency of controls should increase as the synthesis progresses toward the final API.[5]

Key regulatory expectations for starting materials and intermediates include robust specifications for identity, assay, and the control of organic, inorganic, and residual solvent impurities.[7] These specifications are critical for ensuring the reproducibility of the manufacturing process and the quality of the final drug substance.[6] The United States Pharmacopeia (USP) General Chapter <1086> provides guidance on the control of impurities, which are considered critical quality attributes that can impact the safety and efficacy of a drug.[8]

Table 1: General Purity Standards Framework for Pharmaceutical Intermediates (Based on ICH Guidelines)

ParameterGuideline/RequirementTypical Acceptance CriteriaRationale
Assay ICH Q7 / Internal Specification98.0% - 102.0%Ensures the desired quantity of the intermediate is present, impacting reaction stoichiometry and yield.
Organic Impurities ICH Q3A / ICH Q11Specified Identified: ≤ 0.15% Specified Unidentified: ≤ 0.10% Total Impurities: ≤ 0.5%Impurities in an intermediate can be carried through to the final API or introduce new, potentially toxic impurities.[7][9]
Residual Solvents ICH Q3CVaries by solvent class (e.g., Class 2 < 600 ppm for Acetonitrile)Solvents used in synthesis can be toxic and must be controlled within strict safety limits.
Water Content Karl Fischer TitrationTypically ≤ 0.5%Excess water can affect reaction pathways, yield, and the stability of the intermediate.
Heavy Metals/Residue on Ignition USP <232> / USP <281>≤ 10-20 ppm / ≤ 0.1%Controls for elemental impurities and non-volatile inorganic matter.[10]

Comparative Purity Analysis: A Case Study

To illustrate the importance of sourcing high-purity intermediates, this section presents a comparative analysis of two hypothetical batches of this compound: "Product A (High Purity)" and "Alternative B (Standard Grade)." The data, representative of what would be obtained through rigorous quality control testing, is summarized in Table 2.

Table 2: Comparative Purity Profile of this compound Batches

Test ParameterMethodProduct A (High Purity)Alternative B (Standard Grade)
Appearance VisualWhite to Off-White SolidOff-White to Yellowish Solid
Assay (by HPLC) HPLC-UV99.8%98.5%
Impurity 1 (Starting Material) HPLC-UV0.03%0.25%
Impurity 2 (By-product) HPLC-UV0.05%0.40%
Total Impurities HPLC-UV0.12%0.85%
Water Content Karl Fischer0.15%0.60%
Residual Solvents (Toluene) GC-HS50 ppm450 ppm

Analysis: Product A demonstrates superior purity with a higher assay value and significantly lower levels of process-related impurities, water, and residual solvents. The higher impurity profile in Alternative B could negatively impact the subsequent API synthesis by causing side reactions, reducing yield, and complicating the purification of the final drug substance.

Experimental Protocols

Detailed and validated analytical methods are essential for accurately determining the purity of pharmaceutical intermediates.

3.1. Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential process-related impurities.

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of 0.5 mg/mL.

  • Calculation: The assay and impurity levels are determined by comparing the peak areas from the sample chromatogram to those of a certified reference standard, using the area normalization method for impurities.

3.2. Water Content by Karl Fischer Titration

This method quantifies the amount of water in the material.

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Procedure: A suitable amount of the sample is accurately weighed and introduced into the titration vessel containing a solvent (e.g., methanol). The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the titrant consumed.

3.3. Residual Solvents by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify residual solvents from the manufacturing process.

  • Instrumentation: Gas Chromatography system with a Flame Ionization Detector (FID) and a Headspace autosampler.

  • Column: 6% cyanopropylphenyl – 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Oven Temperature Program: 40°C (hold 10 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.

  • Headspace Parameters: Equilibration temperature 80°C, equilibration time 20 min.

Visualized Workflows and Relationships

Diagram 1: Quality Control Workflow for Pharmaceutical Intermediates

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample Receive Intermediate Batch Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis (Assay, Impurities) Prep->HPLC GC GC-HS Analysis (Residual Solvents) Prep->GC KF Karl Fischer (Water Content) Prep->KF Review Data Review vs. Specification HPLC->Review GC->Review KF->Review Decision Pass? Review->Decision Release Batch Release Decision->Release Yes Reject Batch Rejection & Investigation Decision->Reject No

Caption: Quality control workflow for intermediate purity verification.

Diagram 2: Impact of Intermediate Purity on Final API Quality

Purity_Impact cluster_Intermediate Intermediate: this compound cluster_Process API Synthesis & Purification cluster_API Final Active Pharmaceutical Ingredient (API) HighPurity High Purity (Low Impurities) SynthHP Predictable Synthesis Efficient Purification HighPurity->SynthHP LowPurity Low Purity (High Impurities) SynthLP Side Reactions Complex Purification LowPurity->SynthLP API_Good High Quality API (Meets Specs, Safe, Efficacious) SynthHP->API_Good API_Bad Poor Quality API (OOS, New Impurities, Unsafe) SynthLP->API_Bad note OOS = Out of Specification

Caption: Relationship between intermediate purity and final API quality.

References

Benchmarking "4-methyl-3-oxo-N-phenylpentanamide" Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediate synthesis, the efficient and high-purity production of key building blocks is paramount. This guide provides a detailed comparison of prominent synthesis methodologies for 4-methyl-3-oxo-N-phenylpentanamide, a crucial intermediate in the manufacturing of Atorvastatin.[1][2] We will benchmark a conventional batch synthesis, an improved solvent-free batch method, and a modern continuous flow synthesis approach, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their process development decisions.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for three distinct synthesis routes for this compound, providing a clear comparison of their respective efficiencies and outcomes.

ParameterConventional Batch Method (Toluene)Improved Batch Method (Solvent-Free)Continuous Flow Synthesis
Starting Materials Methyl isobutyrylacetate, AnilineMethyl isobutyrylacetate, AnilineMethyl isobutyrylacetate, Aniline
Catalyst Ethylenediamine[3]4-dimethylaminopyridine (DMAP)[3]Not specified
Solvent Toluene[3]Excess Aniline[4][5]Not specified
Reaction Time 16 hours (distillation)[6]~2 hours[3]~40 minutes (for a two-step process)[1][7]
Reaction Temperature Elevated temperatures for reflux and distillation[3]80°C to 120°C[3]110°C to 140°C[1]
Reported Yield 70-80%[3]≥ 96%[4][5]32% (total yield for a two-step process)[1]
Product Purity (HPLC) 94-95%[3]> 98%[4][5]Not specified

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound via two prominent batch methods.

Improved Batch Synthesis (Solvent-Free)

This method utilizes an excess of one of the reactants, aniline, as the solvent, simplifying the process and improving yield and purity.[3][4]

Materials:

  • Aniline (380g)

  • Methyl isobutyrylacetate (250g)

  • 4-dimethylaminopyridine (DMAP) (0.25g)

  • Petroleum ether (400g)

  • Water (200g)

  • Hydrochloric acid (36 wt%) (25g)

Procedure:

  • Charge a 1000ml four-necked flask with 380g of aniline and initiate stirring.

  • Sequentially add 250g of methyl isobutyrylacetate and 0.25g of DMAP to the flask.

  • Stir the mixture for 10 minutes at ambient temperature.

  • Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

  • Increase the temperature to 120°C and hold for 1 hour, fractionating the methanol generated during the reaction.

  • Cool the mixture to approximately 50°C and concentrate under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

  • Once the internal temperature reaches 60°C during distillation, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid.

  • Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

  • Filter the resulting solid and dry to obtain the final product.[3]

Conventional Batch Synthesis (Toluene Solvent)

This traditional method employs toluene as a solvent and ethylenediamine as a catalyst.

Materials:

  • Methyl isobutyrylacetate

  • Aniline

  • Toluene

  • Ethylenediamine

Procedure:

  • In a suitable reaction vessel, dissolve methyl isobutyrylacetate and aniline in toluene.

  • Add ethylenediamine as a catalyst.

  • Heat the mixture to reflux to facilitate the reaction and continuously remove the methanol byproduct through distillation.

  • After the reaction is complete, perform an initial distillation to remove a portion of the toluene.

  • Cool the reaction mixture and then subject it to vacuum distillation to recover the remaining solvent.

  • The crude product is then purified through extraction and crystallization.[3][6]

Process and Synthesis Visualizations

The following diagrams illustrate the workflow for the synthesis of this compound.

G General Synthesis Workflow A Reactants (Methyl isobutyrylacetate, Aniline) C Reaction Vessel A->C B Catalyst (e.g., DMAP) B->C D Heating & Stirring C->D Conditions E Reaction (Amidation) D->E Initiates F Methanol Byproduct (Removed via Distillation) E->F Generates G Work-up & Purification (Crystallization) E->G Proceeds to H Final Product (this compound) G->H

Caption: Batch Synthesis Workflow for this compound.

G Comparative Synthesis Logic cluster_0 Batch Processes cluster_1 Continuous Process A Conventional (Toluene) E This compound A->E Yield: 70-80% Purity: 94-95% B Improved (Solvent-Free) B->E Yield: >96% Purity: >98% C Microreactor System C->E Reduced Reaction Time D Starting Materials (Methyl isobutyrylacetate, Aniline) D->A D->B D->C

Caption: Logical Comparison of Synthesis Approaches.

References

Safety Operating Guide

Proper Disposal of 4-methyl-3-oxo-N-phenylpentanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-methyl-3-oxo-N-phenylpentanamide is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information herein is designed to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area or a chemical fume hood. In the event of a spill, personnel should follow established laboratory protocols for containment and cleanup of chemical spills, ensuring that all materials used for cleanup are also disposed of as hazardous waste.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for a preliminary hazard assessment.

PropertyValue
Appearance Yellow Oil
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Boiling Point 384.4 °C at 760 mmHg
Flash Point 158.8 °C
Density 1.1 g/cm³

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Classification

The initial and most critical step is the proper identification and classification of the waste. While a specific United States Environmental Protection Agency (EPA) hazardous waste code for this compound has not been definitively identified in publicly available literature, it should be treated as hazardous waste. The Safety Data Sheet (SDS) for this compound indicates that it may cause respiratory irritation.[1] Based on its chemical structure (an organic amide and ketone), it is prudent to manage it as a non-halogenated organic waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for a definitive waste classification and assignment of the appropriate waste codes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from spills) in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Containerization and Labeling

The choice of container and proper labeling are key to safe storage and transport.

  • Container Selection: Use a container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant"). The date of waste accumulation should also be clearly marked. Follow your institution's specific labeling requirements.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Accumulated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA should be a designated, secure area away from general laboratory traffic.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

Step 5: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 or 180 days), arrangements must be made for its disposal.

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

  • The recommended disposal method for this compound is incineration in a licensed hazardous waste incinerator.[1] Your EHS department will work with a certified hazardous waste disposal vendor to ensure this is carried out in compliance with all federal, state, and local regulations.

Step 6: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping).

  • The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Hazardous Waste Determination A->B C Segregate as Non-Halogenated Organic Waste B->C Treat as Hazardous D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' Chemical Name Hazards & Date D->E L Triple-Rinse Empty Container D->L Container Emptied F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup G->H Yes I Transport to Licensed Hazardous Waste Facility H->I J Incineration I->J K Non-Hazardous Disposal M Collect Rinsate as Hazardous Waste L->M N Deface Label L->N M->C N->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

Personal protective equipment for handling 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-methyl-3-oxo-N-phenylpentanamide. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk. The following procedures provide step-by-step guidance for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety Goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Lab Coat or GownTo prevent contamination of personal clothing.
Respiratory Protection Particle Respirator (Type P95 US or P1 EU EN 143)For nuisance exposures.[2]
OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridgesFor higher-level protection.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the container of this compound tightly closed when not in use.[1]

2.2. Donning PPE:

  • Remove personal items (jewelry, watches, etc.) and tie back long hair.[2]

  • Put on a lab coat, ensuring it is fully snapped.[2]

  • Put on safety glasses.[2]

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[2]

2.3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • When weighing, do so in a manner that minimizes dust generation.

  • If dissolving, add the solid to the solvent slowly.

2.4. Doffing PPE:

  • Remove gloves using the proper technique to avoid touching the outer contaminated surface.[2]

  • Remove the lab coat by folding it inward and rolling it into a bundle.[2]

  • Remove safety glasses by grasping the frames at the temples.[2]

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused or Excess Chemical Collect in a suitable, closed, and labeled container for disposal.[2] Dispose of as hazardous chemical waste through a licensed disposal company.
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Pick up and arrange disposal without creating dust.[2] Keep in suitable, closed containers for disposal.[2]

Experimental Workflow

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare well-ventilated work area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE in correct sequence gather_ppe->don_ppe weigh Weigh compound carefully don_ppe->weigh Proceed to handling transfer Transfer to reaction vessel weigh->transfer experiment Perform experiment transfer->experiment decontaminate Decontaminate work surfaces experiment->decontaminate After experiment segregate_waste Segregate waste decontaminate->segregate_waste dispose Dispose of waste in labeled containers segregate_waste->dispose doff_ppe Doff PPE in correct sequence dispose->doff_ppe After cleanup wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 2
Reactant of Route 2
4-methyl-3-oxo-N-phenylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.